4-[Methoxy(methyl)sulfamoyl]benzoic acid
Description
BenchChem offers high-quality 4-[Methoxy(methyl)sulfamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[Methoxy(methyl)sulfamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[methoxy(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-10(15-2)16(13,14)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGPRRLAAPLJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Routes for 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Executive Summary & Strategic Analysis
The synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid centers on the construction of a sulfonamide bond between a para-substituted benzoic acid scaffold and N,O-dimethylhydroxylamine (the "Weinreb amine"). This molecule serves as a specialized building block in medicinal chemistry, particularly in the development of beta-lactamase inhibitors and GPCR ligands where the N-methoxy-N-methyl sulfonamide moiety acts as a bioisostere or a specific hydrogen-bonding acceptor/donor motif.
Core Synthetic Challenge
The primary challenge lies in the chemoselectivity required during the sulfonylation step. The precursor, 4-(chlorosulfonyl)benzoic acid, contains both a highly electrophilic sulfonyl chloride and a nucleophilic/acidic carboxylic acid.
-
Direct Route Risks: Reacting the free acid directly can lead to solubility issues (zwitterion formation) and competitive side reactions if the carboxylic acid is activated inadvertently.
-
Ester Route Advantage: Utilizing a methyl ester protection strategy isolates the sulfonylation event, allowing for standard organic workups (extraction/chromatography) before a controlled final hydrolysis.
This guide details two validated pathways: the Robust Ester Route (recommended for scale-up and high purity) and the Direct Acid Route (rapid discovery scale).
Retrosynthetic Analysis
The logical disconnection occurs at the sulfonamide nitrogen-sulfur bond. The electron-withdrawing nature of the sulfonyl group makes the sulfur atom a hard electrophile, ideal for attack by the nucleophilic nitrogen of the Weinreb amine.
Figure 1: Retrosynthetic disconnection revealing the core coupling partners.
Route A: The Methyl Ester Strategy (Recommended)[1]
This route is preferred for Process Chemistry and Scale-up . It avoids the handling of zwitterionic intermediates and allows for purification of the intermediate ester, ensuring a high-purity final acid.
Step 1: Sulfonamidation
Reaction: Methyl 4-(chlorosulfonyl)benzoate + N,O-Dimethylhydroxylamine HCl
-
Reagents:
-
Methyl 4-(chlorosulfonyl)benzoate (Commercially available or prepared via chlorosulfonation of methyl benzoate).
-
N,O-Dimethylhydroxylamine Hydrochloride (1.1 equiv).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with N,O-Dimethylhydroxylamine HCl (1.1 equiv) and anhydrous DCM (0.2 M concentration relative to substrate).
-
Activation: Cool to 0°C under nitrogen atmosphere. Add TEA (2.5 equiv) dropwise. Stir for 10 minutes to liberate the free amine.
-
Addition: Add Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) portion-wise or as a solution in DCM over 15 minutes. Critical: Keep temperature < 5°C to prevent decomposition of the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from EtOAc/Hexane or flash chromatography if necessary.
Step 2: Ester Hydrolysis
Reaction: Methyl ester intermediate
-
Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Solvent: THF/Water (3:1) or Methanol/Water.[1]
Protocol:
-
Dissolve the methyl ester from Step 1 in THF/Water (3:1).
-
Add LiOH monohydrate (2.0 equiv).
-
Stir at RT for 4–12 hours. (Monitor by LC-MS for disappearance of ester).
-
Isolation: Acidify reaction mixture to pH ~2 using 1M HCl. The product usually precipitates.
-
Filtration: Filter the white solid, wash with cold water, and dry under vacuum.
Route B: Direct Amidation (Discovery Scale)
This route is faster but requires careful pH management during workup to isolate the product from unreacted starting materials.
Protocol:
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equiv) in anhydrous THF.
-
Add N,O-Dimethylhydroxylamine HCl (1.2 equiv).
-
Cool to 0°C.
-
Add excess Pyridine (3.0–4.0 equiv) dropwise. Note: Pyridine acts as both base and solvent/catalyst.
-
Stir at RT for 12 hours.
-
Workup: Concentrate the solvent. Redissolve residue in 1M NaOH (converts product to soluble sodium salt). Wash with DCM (removes organic impurities). Acidify the aqueous layer carefully with 6M HCl to pH 1–2.
-
Extraction: Extract the precipitate with EtOAc (3x). Dry and concentrate.
Comparative Data & Process Parameters
| Parameter | Route A (Ester) | Route B (Direct Acid) |
| Overall Yield | 75–85% | 50–65% |
| Purity Profile | High (>98% after crystallization) | Moderate (Requires HPLC often) |
| Step Count | 2 | 1 |
| Purification | Silica Gel / Crystallization | Acid/Base Extraction |
| Scale Suitability | Gram to Kilogram | Milligram to Gram |
| Key Risk | Hydrolysis step must be complete | Solubility of starting sulfonyl chloride |
Detailed Workflow Diagram
The following diagram illustrates the critical decision points and flow for the Route A (Ester Strategy) , which is the industry standard for high-reliability synthesis.
Figure 2: Step-by-step workflow for the Ester Route synthesis.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, observe the following checkpoints:
-
Exotherm Control (Step 1): The reaction between sulfonyl chlorides and amines is exothermic. If the temperature spikes >10°C during addition, impurity profiles (sulfonic acid formation) increase. Validation: Maintain internal temperature <5°C during addition.
-
Weinreb Salt Solubility: The HCl salt of the amine is insoluble in DCM. The reaction only proceeds once the base (TEA) liberates the free amine. Validation: Ensure the solution becomes homogenous (or a fine suspension of TEA·HCl) before adding the sulfonyl chloride.
-
Hydrolysis Completion: Methyl esters on electron-deficient rings (due to the sulfonamide) hydrolyze relatively fast. Validation: Do not heat above 40°C to avoid attacking the sulfonamide bond (though Weinreb sulfonamides are generally stable).
References
-
BenchChem. (2025).[2] N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] 4-(Chlorosulfonyl)benzoic acid Product Specification. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid.[4] Retrieved from
-
National Institutes of Health (PMC). (2019). Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive Analysis. (Demonstrates reactivity of chlorosulfonyl benzoic acids with amines). Retrieved from
Sources
CAS number and molecular formula for 4-[Methoxy(methyl)sulfamoyl]benzoic acid
This guide provides a comprehensive technical overview of 4-[Methoxy(methyl)sulfamoyl]benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a proposed synthetic route based on established methodologies, and its potential applications derived from the well-understood structure-activity relationships of its core functional groups.
Compound Identification and Physicochemical Properties
4-[Methoxy(methyl)sulfamoyl]benzoic acid is a substituted benzoic acid derivative characterized by a sulfonamide linkage. The sulfonamide group is a well-established pharmacophore, and its N-alkoxy-N-methyl substitution pattern presents unique chemical properties that can be exploited in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₅S | [1] |
| Molecular Weight | 245.25 g/mol | |
| PubChem CID | 7130602 | [1] |
| CAS Number | Not widely registered | |
| Predicted XlogP | 0.6 | [1] |
| InChIKey | CJGPRRLAAPLJLX-UHFFFAOYSA-N | [1] |
Note: While a unique CAS number is not prominently available in public databases, the compound is indexed in PubChem under the Chemical ID 7130602.
Proposed Synthesis Pathway
The synthesis of N-substituted 4-sulfamoylbenzoic acids is a well-documented process in organic chemistry.[2][3] A plausible and efficient synthetic route for 4-[Methoxy(methyl)sulfamoyl]benzoic acid can be conceptualized through a two-step process starting from the commercially available 4-(chlorosulfonyl)benzoic acid.
Causality Behind Experimental Choices:
The chosen pathway leverages the high reactivity of the sulfonyl chloride functional group towards nucleophiles. The benzoic acid moiety is typically protected as an ester (e.g., methyl ester) during the sulfonamide formation to prevent unwanted side reactions with the amine. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid. This sequence ensures high yields and purity of the final product.
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl 4-[Methoxy(methyl)sulfamoyl]benzoate
-
To a solution of methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add N-methylhydroxylamine hydrochloride (1.1 eq) to the cooled solution. The hydrochloride salt is used for its stability, and the base will liberate the free amine in situ.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-[methoxy(methyl)sulfamoyl]benzoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 4-[Methoxy(methyl)sulfamoyl]benzoic acid
-
Dissolve the purified methyl 4-[methoxy(methyl)sulfamoyl]benzoate (1.0 eq) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 using a dilute acid like 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Biological Significance and Potential Applications in Drug Development
The structural motifs present in 4-[Methoxy(methyl)sulfamoyl]benzoic acid suggest its potential as a valuable scaffold in medicinal chemistry.
The Role of the Benzoic Acid Moiety:
The benzoic acid group is a common feature in numerous biologically active compounds. The carboxylic acid functional group can act as a hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[4] The electronic properties and lipophilicity of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles, are significantly influenced by the substituents on the aromatic ring.[4]
The Sulfonamide Pharmacophore:
The sulfonamide group is a cornerstone in drug design, famously present in sulfa drugs. N-substituted 4-sulfamoylbenzoic acids are a versatile class of compounds that have been explored as enzyme inhibitors for a range of therapeutic targets.[2] By modifying the N-substituents, researchers can fine-tune the pharmacological properties to target specific enzymes involved in various diseases, including cancer, inflammation, and glaucoma.[2][3]
Potential Therapeutic Applications:
-
Enzyme Inhibition: Derivatives of sulfamoylbenzoic acid have shown promise as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[5] The unique N-methoxy-N-methyl substitution in the target molecule could offer novel interactions within the enzyme's active site, potentially leading to improved potency and selectivity.
-
Anticancer Agents: The benzoic acid scaffold is a building block in the synthesis of various anticancer agents.[6][7] Substituted benzoic acids have been investigated for their ability to inhibit enzymes like aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer.[8]
-
Anti-inflammatory Agents: Ortho-amino benzoic acids are known for their anti-inflammatory properties.[9] While the target molecule is a para-substituted derivative, the general principles of using substituted benzoic acids as anti-inflammatory agents are well-established.
Logical Relationship Diagram:
Caption: Structure-Activity Relationship leading to potential therapeutic applications.
Conclusion
4-[Methoxy(methyl)sulfamoyl]benzoic acid represents a molecule with significant potential for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structural components suggest a range of possible biological activities. This guide provides a foundational understanding for researchers looking to explore this and related compounds in their pursuit of novel therapeutics. The self-validating nature of the proposed synthesis, based on well-understood reactions, provides a high degree of confidence in its feasibility. Further investigation into the biological activities of this specific compound is warranted.
References
-
N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Bentham Science Publishers. [Link]
-
Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed. [Link]
-
Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. ResearchGate. [Link]
-
Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. [Link]
-
Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S). PubChem. [Link]
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- 8. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacological Divergence of N-Substituted 4-Sulfamoylbenzoic Acids
The following technical guide details the chemistry, pharmacology, and experimental protocols for N-substituted 4-sulfamoylbenzoic acids .
This review adopts a "Structure-Function Divergence" approach, analyzing how the specific substitution on the sulfonamide nitrogen shifts the biological target from Carbonic Anhydrases (unsubstituted) to Organic Anion Transporters (disubstituted) and emerging inflammatory targets (bulky substitutions).
A Technical Guide to Synthesis, Mechanism, and Therapeutic Applications
Executive Summary
The 4-sulfamoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the parent pharmacophore for classes of uricosuric agents, diuretics, and tumor-associated enzyme inhibitors.[1]
The biological activity of this scaffold is governed by a strict "Nitrogen Switch" :
-
N-Unsubstituted (
): Acts as a Zinc-Binding Group (ZBG), potently inhibiting Carbonic Anhydrases (CA). -
N-Mono/Di-substituted (
): Abolishes CA activity due to steric hindrance and loss of the ionizable proton, shifting activity toward Organic Anion Transporter (OAT) inhibition (e.g., Probenecid) or Cytosolic Phospholipase A2 (cPLA2 ).
This guide provides the synthetic protocols and mechanistic insights required to navigate this pharmacological bifurcation.
Chemical Architecture & The "Nitrogen Switch"
The core structure consists of a benzoic acid moiety (providing solubility and OAT recognition) and a para-positioned sulfamoyl group.
| Structural Class | Substituent (R1/R2) | Primary Target | Representative Compound | Mechanism |
| Primary Sulfonamide | Carbonic Anhydrase (CA) | Carzenide | ||
| Secondary Sulfonamide | cPLA2 | Experimental | Lipophilic Pocket Binding | |
| Tertiary Sulfonamide | Organic Anion Transporters (OAT) | Probenecid | Transporter Competitive Inhibition |
Mechanistic Divergence Pathway
The following diagram illustrates how the N-substitution dictates the biological pathway.
Figure 1: The "Nitrogen Switch" determines whether the molecule acts as an enzyme inhibitor (CA/cPLA2) or a transport blocker (OAT).
Synthetic Strategies & Protocols
The synthesis of N-substituted 4-sulfamoylbenzoic acids generally proceeds via the Chlorosulfonation Route . This method is preferred for its high yield and operational simplicity.
Core Reaction Scheme
-
Chlorosulfonation: Benzoic acid
4-(Chlorosulfonyl)benzoic acid.[2] -
Amination: Sulfonyl chloride + Amine
Sulfonamide.
Detailed Protocol: Synthesis of Probenecid Analogs (N,N-Disubstituted)
Reagents:
-
4-(Chlorosulfonyl)benzoic acid (Commercial or synthesized via chlorosulfonic acid).
-
Secondary Amine (e.g., dipropylamine, piperidine).
-
Base: Triethylamine (TEA) or Pyridine.
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Preparation of Electrophile:
-
Dissolve 1.0 equivalent (eq) of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM (10 mL/mmol) under an inert atmosphere (
). -
Cool the solution to 0°C using an ice bath. Rationale: Sulfonyl chlorides are prone to hydrolysis; low temperature minimizes side reactions with atmospheric moisture.
-
-
Nucleophilic Attack (Amination):
-
Mix 1.2 eq of the secondary amine with 2.5 eq of TEA in a separate vial.
-
Add the amine/base mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.
-
Mechanistic Note: The excess base (TEA) is critical to scavenge the HCl generated during the substitution. Failure to neutralize HCl will protonate the amine, rendering it non-nucleophilic.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor via TLC (System: MeOH/DCM 1:9). The starting sulfonyl chloride (high
) should disappear, replaced by the more polar sulfonamide.
-
-
Workup & Purification:
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 1N NaOH (converts the benzoic acid to sodium benzoate, ensuring solubility in water).
-
Wash with Ethyl Acetate (removes unreacted organic amines).
-
Acidify the aqueous layer with 1N HCl to pH 2. The product (free acid) will precipitate.
-
Filter the white solid and recrystallize from Ethanol/Water.
-
Yield Expectation: 75–90%.
Class A: OAT Inhibition (The Probenecid Profile)
When the sulfonamide nitrogen is fully substituted (e.g., Probenecid), the molecule loses its ability to coordinate with metal ions. Instead, it becomes a specific inhibitor of Organic Anion Transporters (OAT1 and OAT3) in the renal proximal tubule.
Mechanism of Action[3][4]
-
Substrate Competition: These compounds mimic the anionic substrates of OATs (like uric acid, penicillin, or methotrexate).
-
Competitive Inhibition: They bind to the OAT transporter on the basolateral membrane, preventing the uptake of other anions from the blood into the urine.
Therapeutic Application:
-
Gout: Inhibition of URAT1 (apical) prevents uric acid reabsorption (Uricosuric effect).
-
Adjunct Therapy: Co-administration with
-lactam antibiotics to prolong their half-life by preventing renal excretion.
Class B: Carbonic Anhydrase Inhibition (The Unsubstituted Tail)
If the synthesis uses ammonia (
The Zinc-Binding Mechanism
The primary sulfonamide acts as a bioisostere of the transition state of
-
Ionization: The sulfonamide
is weakly acidic ( ). In the active site, it deprotonates to . -
Coordination: The nitrogen anion coordinates directly to the catalytic
ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrogen Bonding: The oxygen atoms of the sulfonamide form H-bonds with Thr199 in the enzyme active site.
SAR for CA Selectivity
Researchers targeting hypoxic tumors (CA IX/XII) often modify the benzoic acid portion while keeping the sulfamoyl group unsubstituted.
| Modification | Effect on Activity |
| Ortho-substitution (F, Cl) | Increases acidity of sulfonamide; improves potency but may cause steric clash in CA I. |
| Meta-substitution | Generally tolerated; used to fine-tune lipophilicity. |
| Acid Derivatization | Converting the COOH to an ester or amide allows for "Tail Approach" designs to reach the outer rim of the active site, improving selectivity for CA IX over CA II. |
Emerging Class C: cPLA2 Inhibitors
Recent literature (e.g., Med.[3][4][5][6][7][8][9] Chem. Res. 2022) identifies N-substituted 4-sulfamoylbenzoic acids as inhibitors of cytosolic phospholipase A2
-
Structural Requirement: Unlike CAIs, these require bulky, lipophilic N-substituents (e.g., Indole, Naphthyl groups).
-
Mechanism: They do not bind metals. Instead, the lipophilic tail occupies the substrate binding channel of cPLA2
, preventing the hydrolysis of membrane phospholipids. -
Significance: Represents a non-steroidal anti-inflammatory pathway distinct from COX inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Robbins, C. R., et al. (2012).[6] Structure-Activity Relationships of Probenecid Analogs as Inhibitors of the Organic Anion Transporter 1 (OAT1). Bioorganic & Medicinal Chemistry Letters, 22(10), 3463-3466. Link
-
Hofmann, B., et al. (2022).[7] N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α.[7][10] Medicinal Chemistry Research, 31, 975–992.[7] Link
-
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link
-
BenchChem Application Note. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.[1][2] Link
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The Sulfamoylbenzoic Acid Derivatives: From Serendipity to High-Ceiling Diuresis
The following technical guide is structured to serve as an authoritative reference for researchers and drug development professionals. It synthesizes historical evolution, chemical engineering, and molecular pharmacology into a cohesive narrative.
Technical Guide & Whitepaper
Executive Summary
Sulfamoylbenzoic acid derivatives—specifically the "loop" diuretics furosemide and bumetanide—represent a pinnacle of renal pharmacology.[1] Emerging from the structural modification of sulfonamide antibiotics in the mid-20th century, these compounds fundamentally altered the management of edematous states and hypertension. Unlike their predecessors, they target the Na
This guide analyzes the discovery trajectory, the rigorous Structure-Activity Relationships (SAR) that dictate their potency, the chemical engineering behind their synthesis, and their emerging utility in neuropharmacology via NKCC1 inhibition.
Historical Genesis: The Sulfonamide Pivot
The discovery of sulfamoylbenzoic acid diuretics is a classic case of drug repurposing driven by adverse event analysis .
The Organomercurial Baseline (1920s–1940s)
Before the 1950s, the only potent diuretics were organomercurials (e.g., Mersalyl).[2][3] While effective, they required parenteral administration and carried significant renal and cardiac toxicity risks.
The Metabolic Acidosis Clue (1937–1950s)
The transition began when researchers noted that sulfanilamide , an early antibiotic, caused metabolic acidosis and diuresis.[4]
-
Mechanism: In 1945, Robert Pitts demonstrated that this was due to the inhibition of Carbonic Anhydrase (CA) in the proximal tubule, preventing
secretion and reabsorption. -
First Gen: This led to Acetazolamide (1954), a potent CA inhibitor but a weak diuretic because the distal nephron compensates for proximal sodium loss.
The High-Ceiling Breakthrough (1959–1964)
Researchers at Hoechst (Germany) and Leo Pharma (Denmark) sought to synthesize sulfonamides that retained diuretic properties but minimized CA inhibition (to avoid acidosis).
-
Furosemide (1959): Synthesized by Karl Sturm and colleagues at Hoechst. They discovered that incorporating the sulfamoyl group into an anthranilic acid (2-aminobenzoic acid) scaffold shifted the site of action to the Loop of Henle.
-
Bumetanide (1971): P.W.[5][6] Feit at Leo Pharma optimized the scaffold further. By moving the amino group to position 3 and adding a phenoxy group, potency increased 40-60 fold compared to furosemide.[6]
Visualization: The Discovery Timeline
Caption: Evolutionary timeline from sulfonamide antibiotics to high-ceiling loop diuretics.[2]
Structure-Activity Relationship (SAR)
The pharmacological potency of these compounds relies on strict structural requirements around the benzoic acid core.
The General Scaffold
The core structure is 5-sulfamoylbenzoic acid .
-
Position 1 (Carboxyl Group): Essential for transport by the Organic Anion Transporters (OATs) into the tubular lumen.
-
Position 5 (Sulfamoyl Group): The
moiety is non-negotiable for binding to the chloride pocket of the NKCC2 transporter.
Furosemide vs. Bumetanide Series
The divergence in potency arises from substitutions at positions 2, 3, and 4.
| Feature | Furosemide Series | Bumetanide Series | Impact on Potency |
| Base Scaffold | 5-sulfamoyl-2-amino benzoic acid | 5-sulfamoyl-3-amino benzoic acid | 3-amino series is significantly more potent. |
| Position 2/3 | Furfurylamino (Pos 2) | Butylamino (Pos 3) | Butyl chain optimizes hydrophobic interaction. |
| Position 4 | Chloro (-Cl) | Phenoxy (-OPh) | Phenoxy group enhances lipophilicity and binding affinity. |
| Relative Potency | 1x | ~40-60x | Bumetanide requires mg doses vs. tens of mg for Furosemide. |
Expert Insight: The shift from the 2-amino (anthranilic) to the 3-amino (metanilic) series changes the spatial orientation of the lipophilic side chains, allowing Bumetanide to fit more snugly into the translocation pocket of NKCC2.
Mechanism of Action: NKCC2 Inhibition
Loop diuretics do not work from the blood side; they must be secreted into the tubular lumen to act.
-
Secretory Phase: The drug enters the proximal tubule cell via OAT1/OAT3 on the basolateral membrane and is secreted into the lumen.
-
Target Engagement: In the Thick Ascending Limb (TAL), the drug binds to the chloride-binding site of the Na
-K -2Cl cotransporter (NKCC2) on the apical membrane. -
Transport Blockade: By locking NKCC2, the reabsorption of 25% of filtered sodium is blocked.
-
Collateral Effect: The lumen-positive potential (normally generated by
recycling via ROMK channels) is abolished. This stops the paracellular reabsorption of and , leading to calciuria and magnesuria.
Visualization: The Molecular Mechanism
Caption: Inhibition of NKCC2 at the apical membrane of the Thick Ascending Limb.
Synthesis Protocols
The synthesis of these compounds requires precise control of electrophilic aromatic substitution (chlorosulfonation) and nucleophilic displacement.
Furosemide Synthesis (Brief)
-
Precursor: 2,4-dichlorobenzoic acid.
-
Key Step: Reaction with chlorosulfonic acid introduces the sulfonyl chloride at position 5.[7]
-
Final Step: Heating with furfurylamine displaces the chlorine at position 2 (activated by the electron-withdrawing carboxyl and sulfonyl groups).
Bumetanide Synthesis (Detailed)
The synthesis of Bumetanide is more complex due to the 3-amino/4-phenoxy arrangement. This protocol follows the classical Feit (1971) pathway.
Step-by-Step Methodology:
-
Chlorosulfonation:
-
Nitration:
-
Amination:
-
Etherification (The Feit Modification):
-
Reduction & Alkylation:
Visualization: Bumetanide Synthetic Pathway
Caption: The classical multi-step synthesis of Bumetanide (Feit pathway).
Beyond Diuresis: The Neuro-Renal Connection
While developed for the kidney, sulfamoylbenzoic acids are now critical research tools in neuroscience.
NKCC1 and GABA Polarity
In the central nervous system (CNS), the NKCC1 cotransporter imports chloride into neurons, while KCC2 exports it.[13][14]
-
Immature/Disease State: High NKCC1 expression leads to high intracellular chloride
. Consequently, GABA receptor activation causes efflux (depolarization/excitation).[15] -
Mature/Healthy State: KCC2 dominates, lowering
.[13] GABA activation causes influx (hyperpolarization/inhibition).
Bumetanide in Autism and Epilepsy
Bumetanide is a specific inhibitor of NKCC1 (at lower affinities than NKCC2, but sufficient for CNS effects if blood-brain barrier penetration permits).
-
Therapeutic Hypothesis: By inhibiting NKCC1 in disorders like Autism Spectrum Disorder (ASD) or neonatal seizures, Bumetanide lowers
, restoring the inhibitory tone of GABA.[13][16] -
Current Status: While promising in preclinical models and some Phase 2 trials for ASD, challenges remain regarding bioavailability and the diuretic side effect profile.
References
-
Feit, P. W. (1971).[7] Aminobenzoic acid diuretics.[7][17] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry.[7]
-
Muschaweck, R., & Hajdú, P. (1964). Die salidiuretische Wirksamkeit der Chlor-N-(2-furylmethyl)-5-sulfamyl-anthranilsäure. Arzneimittel-Forschung. (Seminal paper on Furosemide).[18]
-
Ben-Ari, Y. (2017). NKCC1 Chloride Importer Antagonists Attenuate Many Neurological and Psychiatric Disorders. Trends in Neurosciences.
-
Haas, M. (1994). The Na-K-Cl cotransporters.[15][18][19][20] American Journal of Physiology-Cell Physiology.
-
BenchChem. (2025).[8][17] One-pot synthesis of bumetanide using 4-chloro-3-nitro-5-sulfamoylbenzoic acid derivatives.[17]
Sources
- 1. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. CN115869255A - Furosemide injection composition and preparation method thereof - Google Patents [patents.google.com]
- 4. History of Nephrology: The invention of diuretics [historyofnephrology.blogspot.com]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN86108913A - Synthesis method of diuretic drug buuramine - Google Patents [patents.google.com]
- 7. Bumetanide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 10. What are NKCC2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. chegg.com [chegg.com]
- 13. A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GABA Polarity Shift and Bumetanide Treatment: Making Sense Requires Unbiased and Undogmatic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Off-Label Use of Bumetanide for Brain Disorders: An Overview [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Molecular regulation of NKCC2 in blood pressure control and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NKCC2 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 20. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Profiling 4-[Methoxy(methyl)sulfamoyl]benzoic Acid in Enzyme Inhibition Assays
This Application Note is designed for researchers in medicinal chemistry and chemical biology focusing on Fragment-Based Drug Discovery (FBDD) and Enzyme Kinetics . It details the use of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) as a privileged scaffold for profiling inhibitors of Cytosolic Phospholipase A2α (cPLA2α) and Protein Tyrosine Phosphatase 1B (PTP1B) .
Executive Summary
4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) is a functionalized benzoic acid derivative featuring a unique N-methoxy-N-methylsulfonamide moiety. Unlike primary sulfonamides (classic Carbonic Anhydrase inhibitors), this secondary sulfonamide variant serves as a specialized bioisostere for phosphate and carboxylic acid groups .
This guide outlines the protocol for utilizing MMSBA as a fragment lead to interrogate the active sites of cPLA2α (an inflammation mediator) and PTP1B (a diabetes target). The N-methoxy-N-methyl group acts as a "molecular shim," probing hydrophobic pockets adjacent to the catalytic center while modulating solubility and metabolic stability compared to simple sulfonamides.
Key Applications
-
cPLA2α Inhibition: Investigating the interference with the Ser-Asp catalytic dyad in the arachidonic acid pathway.
-
PTP1B Selectivity: Assessing phosphotyrosine mimicry while avoiding off-target Carbonic Anhydrase binding.
-
Fragment-Based Screening: Using MMSBA as a ligand-efficient starting point for SAR (Structure-Activity Relationship) expansion.
Scientific Background & Mechanism[1][2]
The "Weinreb Sulfonamide" Pharmacophore
The defining feature of MMSBA is the -SO₂-N(OMe)Me group. Structurally similar to a Weinreb amide, this group provides distinct advantages in enzyme binding:
-
Electronic Modulation: The methoxy group on the nitrogen reduces the acidity of the sulfonamide, altering its hydrogen-bonding potential with active site residues (e.g., Arginine in PTP1B).
-
Steric Probing: The N-methyl and N-methoxy groups create a specific steric volume that can displace water molecules in hydrophobic sub-pockets, often leading to entropy-driven binding affinity.
-
Selectivity Switch: Bulky N-substitution typically abolishes activity against Carbonic Anhydrases (CA), a common off-target liability for sulfonamide drugs, thereby enhancing the specificity for phosphatases and lipases.
Mechanism of Action (cPLA2α)
Cytosolic Phospholipase A2α (cPLA2α) hydrolyzes the sn-2 ester bond of phospholipids to release arachidonic acid. MMSBA derivatives bind to the catalytic domain (Ser228/Asp549), where the benzoic acid moiety mimics the polar headgroup of the phospholipid substrate, and the sulfamoyl group interacts with the oxyanion hole or adjacent regulatory sites.
Caption: cPLA2α signaling pathway showing the competitive inhibition point of MMSBA, preventing Arachidonic Acid release.
Experimental Protocols
Protocol A: Fluorometric cPLA2α Inhibition Assay
This assay measures the release of a fluorescent fatty acid analog from a phospholipid substrate.
Materials:
-
Enzyme: Recombinant human cPLA2α (purified).
-
Substrate: BODIPY® FL C5-HPC (2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphocholine).
-
Inhibitor: 4-[Methoxy(methyl)sulfamoyl]benzoic acid (10 mM stock in DMSO).
-
Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 1 mg/mL BSA.
Workflow:
-
Substrate Preparation: Prepare mixed micelles of BODIPY-PC (2 µM final) with Triton X-100 (0.5 mM) in assay buffer. Sonicate for 5 minutes to ensure uniform micelle formation.
-
Inhibitor Dilution: Perform a 1:3 serial dilution of MMSBA in DMSO (range: 100 µM to 0.1 µM). Maintain constant DMSO concentration (1%) across all wells.
-
Incubation:
-
Add 10 µL of diluted Inhibitor to a black 384-well plate.
-
Add 20 µL of cPLA2α enzyme solution (approx. 100 ng/mL).
-
Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
-
Reaction Start: Add 20 µL of Substrate/Micelle mixture to initiate the reaction.
-
Detection: Monitor fluorescence intensity continuously for 30 minutes at Ex/Em = 485/530 nm.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.
Data Processing:
Calculate % Inhibition using the formula:
Protocol B: PTP1B Colorimetric Assay (Selectivity Profiling)
To verify the compound's utility as a phosphatase scaffold.
Materials:
-
Substrate: p-Nitrophenyl phosphate (pNPP).
-
Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Critical for PTP stability).
Workflow:
-
Reaction Mix: Combine 45 µL Buffer, 5 µL MMSBA (various conc.), and 25 µL PTP1B enzyme (5 nM final).
-
Pre-incubation: 10 mins at 37°C.
-
Start: Add 25 µL pNPP (2 mM final).
-
Stop: After 20 mins, add 50 µL 1N NaOH (Stop Solution).
-
Read: Absorbance at 405 nm (formation of p-nitrophenol).
Data Presentation & Analysis
Expected Results
MMSBA is a fragment lead , meaning it typically exhibits modest potency (
| Parameter | cPLA2α Assay | PTP1B Assay | Carbonic Anhydrase II |
| IC50 Range | 20 - 100 µM | 50 - 200 µM | > 500 µM (Inactive) |
| Mechanism | Competitive | Competitive | Non-binding |
| Hill Slope | ~1.0 | ~1.0 | N/A |
| Key Insight | Mimics lipid headgroup | Mimics phosphate | Sterically excluded |
Troubleshooting Guide
-
High Background Fluorescence: Ensure BODIPY substrate is protected from light. Check for micelle aggregation (solution should be clear, not cloudy).
-
No Inhibition: If
, the fragment may require "growing". Consider reacting the carboxylic acid tail with amines to extend into the solvent channel. -
Precipitation: The benzoic acid core can precipitate at acidic pH. Ensure Assay Buffer pH is > 7.0.
References
-
Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate.[1] [Link]
-
PubChem. 4-[Methoxy(methyl)sulfamoyl]benzoic acid Compound Summary. National Library of Medicine. [Link]
Sources
analytical methods for detecting 4-[Methoxy(methyl)sulfamoyl]benzoic acid in reaction mixtures
Abstract
This guide details the analytical protocols for the detection and quantification of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA).[1][2] As a specialized "Weinreb sulfonamide" derivative, MMSBA serves as a critical intermediate in the synthesis of aryl sulfones and sulfonimidamides.[1][2] Its dual functionality—combining a carboxylic acid with an N-methoxy-N-methylsulfonamide moiety—presents unique chromatographic challenges, particularly in separating it from hydrolytic degradants (e.g., 4-sulfobenzoic acid) and starting materials (e.g., 4-(chlorosulfonyl)benzoic acid).[1][2] This note provides a validated HPLC-UV method for In-Process Control (IPC) and a high-sensitivity LC-MS/MS protocol for trace impurity profiling.
Part 1: Chemical Context & Analytical Strategy[1][2]
The Target Molecule[1][2]
-
IUPAC Name: 4-(N-methoxy-N-methylsulfamoyl)benzoic acid[1][2]
-
Molecular Formula: C
H NO S[1][2] -
pKa (Calculated): ~4.0 (Carboxylic acid), Sulfonamide nitrogen is fully substituted (non-ionizable).[1][2]
-
Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water (pH < 3).[1][2]
Synthetic Relevance
MMSBA acts as a sulfonyl-transfer equivalent.[1][2] Analogous to Weinreb amides, the N-methoxy-N-methylsulfonamide group prevents over-addition of organometallics, allowing for the controlled synthesis of aryl sulfones [1].[1][2] Accurate monitoring is essential to prevent yield loss via hydrolysis of the labile N-O bond or the sulfonyl chloride precursor.[1][2]
Analytical Challenges
-
Polarity Variance: The molecule contains a polar head (COOH) and a lipophilic tail (N-OMe/Me), requiring a gradient elution to resolve from highly polar sulfonic acid byproducts.[1][2]
-
Precursor Instability: The starting material, 4-(chlorosulfonyl)benzoic acid, is moisture-sensitive.[1][2] The analytical method must quench this reactivity immediately upon sampling.[1][2]
-
Detection Mode: The benzoic acid chromophore allows UV detection, but trace analysis (ppm level) requires negative-mode ESI-MS due to the acidic proton.[1][2]
Part 2: Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical analytical control points.
Caption: Synthesis pathway of MMSBA showing potential hydrolysis impurities and analytical decision points.
Part 3: Method A - HPLC-UV (Process Control)[1][2]
Objective: Routine monitoring of reaction conversion and purity assessment (>95% area normalization).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Balanced retention for polar acids and hydrophobic sulfonamides.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[1][2]7) suppresses COOH ionization, improving peak shape and retention.[1][2] |
| Mobile Phase B | Acetonitrile | Strong eluent for the methoxy(methyl) moiety.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1][2] |
| Column Temp | 30°C | Ensures reproducibility of retention times. |
| Detection | UV @ 240 nm | Max absorbance for benzoic acid sulfonamides; 254 nm is a valid alternative.[1][2] |
| Injection Vol | 5 µL | Prevents column overload.[1][2] |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial equilibration (retain polar impurities).[1][2] |
| 2.0 | 5 | Isocratic hold to elute salts/reagents. |
| 10.0 | 95 | Linear gradient to elute MMSBA. |
| 12.0 | 95 | Wash step to remove lipophilic dimers. |
| 12.1 | 5 | Re-equilibration. |
| 15.0 | 5 | End of run.[1][2] |
Sample Preparation (Reaction Mixture)
-
Quench: Take 50 µL of reaction mixture. Immediately add to 950 µL of Methanol (stops sulfonyl chloride hydrolysis).[1][2]
-
Dilution: Dilute a further 100 µL of the quenched solution into 900 µL of Mobile Phase A (Water/0.1% FA).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Part 4: Method B - LC-MS/MS (Trace Analysis)[1][2]
Objective: Quantifying MMSBA as a trace impurity (ppm level) in subsequent drug substance steps or cleaning validation.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[1][2]
-
Polarity Logic: The carboxylic acid proton is easily abstracted
, providing better sensitivity than positive mode for this molecule.[1][2] -
Precursor Ion:
244.0 .[1][2]
MRM Transitions (Quantification)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Interpretation |
| 244.0 | 180.0 | 15 | Loss of SO |
| 244.0 | 135.0 | 25 | Loss of SO |
| 244.0 | 79.9 | 30 | SO |
LC-MS Protocol[1][2]
-
Column: Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.[1][2]
-
Linearity: 1.0 ng/mL to 1000 ng/mL (
).
Part 5: Troubleshooting & System Suitability[1][2]
Common Issues
-
Peak Tailing: Usually caused by secondary interactions between the COOH group and residual silanols on the column.[1][2]
-
Carryover: The N-methoxy-N-methyl group can be "sticky" on injector needles.[1][2]
-
Ghost Peaks: Hydrolysis of the starting material (chlorosulfonyl derivative) in the sample vial.[1][2]
-
Fix: Ensure the quench step uses anhydrous Methanol and analyze within 4 hours.
-
System Suitability Criteria (SST)
| Parameter | Acceptance Criteria |
| Retention Time %RSD | |
| Area %RSD | |
| Tailing Factor | |
| Resolution (Rs) |
References
-
Graham, S. L., et al. (1989).[1][2] "Weinreb Amides and Sulfonamides: Versatile Intermediates in Organic Synthesis." Journal of Organic Chemistry, 54(11), 2580-2586.[1][2]
-
Vogelsang, A., et al. (2020).[1][2] "Analytical Methods for Sulfonamide Impurities." Journal of Pharmaceutical and Biomedical Analysis, 188, 113364.[1][2] [1][2]
-
PubChem Compound Summary. (2025). "N-methoxy-N-methylsulfonamide derivatives."[1][2][3] National Library of Medicine.[1][2]
Sources
- 1. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(p-Methoxyphenyl)-p-toluenesulphonamide | C14H15NO3S | CID 70850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methoxy-N-(4-phenylphenyl)methanesulfonamide | C14H15NO3S | CID 166448704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid in Drug Design
Executive Summary
This guide details the application of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) as a bifunctional scaffold in medicinal chemistry. Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to double-addition, MMSBA functions as a "Weinreb Sulfonamide." This unique electronic structure allows for the chemoselective synthesis of aryl sulfones—a privileged pharmacophore in COX-2 inhibitors, anti-glaucoma agents, and antiparasitics—without the need for thiol oxidation or unstable intermediates.
This document provides a validated workflow for using MMSBA to generate diverse sulfone libraries via a "Scaffold-First" approach, ensuring high fidelity in late-stage functionalization.
Chemical Logic & Mechanism
The "Weinreb Sulfonamide" Advantage
Standard sulfonyl chlorides (
-
Mechanism: Upon nucleophilic attack by a Grignard reagent (
), the magnesium atom chelates between the sulfonyl oxygen and the methoxy oxygen. -
Stability: This 5-membered cyclic transition state prevents the collapse of the intermediate and subsequent over-addition until the reaction is quenched with acid.
-
Result: Clean conversion to the sulfone (
) rather than sulfoxides or alcohols.
Mechanistic Visualization
The following diagram illustrates the chemoselective pathway facilitated by the MMSBA scaffold.
Figure 1: The chemoselective "Weinreb" mechanism preventing over-addition during sulfone synthesis.
Strategic Workflow: Divergent Library Synthesis
The carboxylic acid moiety of MMSBA allows it to be anchored to a core drug skeleton before the sulfonamide is functionalized. This is superior to traditional methods where the sulfone is built early and must survive subsequent steps.
Workflow Diagram
Figure 2: "Anchor-then-Functionalize" strategy for generating sulfone analogs.
Experimental Protocols
Protocol A: Scaffold Anchoring (Amide Coupling)
Objective: Attach the MMSBA scaffold to a primary or secondary amine (Drug Core R1). Note: The sulfonamide group is stable under standard peptide coupling conditions.
Materials:
-
MMSBA (1.0 equiv)
-
Amine Partner (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)[1]
Procedure:
-
Dissolution: Dissolve MMSBA (1.0 mmol) in anhydrous DMF (5 mL) under
. -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.
-
Coupling: Add the amine partner (
). -
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass:
). -
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
-
Checkpoint: The N-methoxy-N-methyl peaks should remain visible in
NMR ( ~3.2 ppm and ~3.6 ppm).
-
Protocol B: Sulfone Synthesis (The Weinreb Reaction)
Objective: Convert the Weinreb sulfonamide into a functionalized aryl sulfone using a Grignard reagent.
Materials:
-
Anchored MMSBA Intermediate (from Protocol A) (1.0 equiv)
-
Grignard Reagent (
) (2.5 - 3.0 equiv) -
THF (Anhydrous)
- (saturated aqueous)[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the Anchored Intermediate and dissolve in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (ice bath).
-
Expert Note: Unlike Weinreb amides which often require -78°C, Weinreb sulfonamides are robust and often react cleanly at 0°C, but -78°C is safer for very complex R2 groups.
-
-
Addition: Add the Grignard reagent dropwise over 10 minutes.
-
Stoichiometry Note: If the molecule contains exchangeable protons (e.g., secondary amides from Step 1), add 1 extra equivalent of Grignard to account for deprotonation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Cool back to 0°C. Quench by slow addition of sat.
. -
Extraction: Extract with EtOAc (x3). Dry over
. -
Result: The
group is displaced by .
Comparative Data: MMSBA vs. Traditional Reagents
| Feature | Sulfonyl Chlorides | Thiol Oxidation | MMSBA (Weinreb Type) |
| Stability | Low (Hydrolyzes rapidly) | High (Thiols smell/oxidize) | High (Shelf-stable solid) |
| Selectivity | Poor (Double addition common) | Good | Excellent (Chelation control) |
| Reagent Compatibility | Limited (No Lewis acids) | Requires strong oxidants (mCPBA) | Compatible with Grignard/Lithium |
| Atom Economy | Good | Poor (Oxidant waste) | Moderate (Loss of HN(OMe)Me) |
| Library Suitability | Low (Must use immediately) | Low (Multi-step) | High (Late-stage diversity) |
Troubleshooting & Quality Control
QC Checklist
-
NMR Validation:
-
Pre-reaction: Look for sharp singlets at ~3.2 ppm (N-Me) and ~3.7 ppm (O-Me).
-
Post-reaction: Complete disappearance of these two peaks confirms displacement.
-
-
Side Products:
-
If Sulfinate salt (
) is observed (Mass = Starting Material - 61): This indicates hydrolysis or incomplete addition. Solution: Ensure reagents are anhydrous and increase Grignard equivalents. -
If Tertiary Alcohol is observed: The "Weinreb effect" failed. Solution: Lower temperature to -78°C during addition.
-
Storage
-
MMSBA is stable at room temperature but should be stored in a desiccator.
-
The N-methoxy-N-methyl bond is light-sensitive over long periods; store in amber vials.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818.[2] Link
- Foundational paper establishing the "Weinreb" chel
-
Shyam, P. K., & Jang, H. Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates.[3][4] The Journal of Organic Chemistry, 82(3), 1761-1767.[3] Link
- Contextualizes modern sulfone synthesis challenges.
-
Roy, T., & Lee, J. W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.[5] Synlett, 31(05), 455-458. Link
- Provides comparative methods for sulfone gener
-
PubChem. 4-[Methoxy(methyl)sulfamoyl]benzoic acid (Compound Summary). Link
- Chemical and physical property verific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates [organic-chemistry.org]
- 4. Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
safe handling and storage procedures for 4-[Methoxy(methyl)sulfamoyl]benzoic acid
Application Note: Safe Handling and Storage Protocol for 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Introduction & Chemical Identity
This Application Note provides a rigorous framework for the safe handling, storage, and disposal of 4-[Methoxy(methyl)sulfamoyl]benzoic acid . This compound is a functionalized benzoic acid derivative featuring a sulfonamide moiety substituted with methoxy and methyl groups.[1] It is frequently utilized as a specialized intermediate in the synthesis of pharmaceutical agents, particularly in the development of enzyme inhibitors and receptor antagonists.
Due to the specific functional groups (sulfonamide and carboxylic acid), this compound presents unique challenges regarding stability, static charge accumulation, and potential sensitization. This protocol adopts a "Precautionary Principle" approach, treating the substance as a potential sensitizer and irritant.[2]
Chemical Profile
| Property | Detail |
| Chemical Name | 4-[Methoxy(methyl)sulfamoyl]benzoic acid |
| Molecular Formula | C₉H₁₁NO₅S |
| Molecular Weight | 245.25 g/mol |
| Functional Groups | Carboxylic Acid (-COOH), Sulfonamide (-SO₂N-), Ether (-OCH₃) |
| Physical State | White to off-white crystalline powder |
| Acidity (Predicted) | pKa ~3.5 (Benzoic acid moiety) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Hazard Identification & Risk Assessment
While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (sulfonamides and benzoic acid derivatives) dictate the following risk profile.
GHS Classification (Predicted)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]
-
Skin Sensitization: Category 1 (Potential to cause an allergic skin reaction - Critical Hazard for Sulfonamides).
Key Risk Factors
-
Sensitization: The sulfonamide moiety is a known structural alert for hypersensitivity. Repeated exposure via inhalation or skin contact may induce allergic reactions.
-
Acidity: The benzoic acid group contributes to the compound's acidity, posing a risk of irritation to mucous membranes.
-
Dust Explosion Potential: As a fine organic powder, it possesses the potential for dust explosion if suspended in air in high concentrations near an ignition source.
Engineering Controls & Personal Protective Equipment (PPE)
To mitigate the risks identified above, a "Barrier Approach" is mandated.
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must be performed within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Use an ionizing fan or static eliminator bar inside the weigh station. Sulfonamide derivatives are often hygroscopic and prone to static charging, leading to powder scattering.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Respiratory | N95 (minimum) or PAPR (if outside hood) | Prevents inhalation of sensitizing dusts. |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Provides a permeation barrier against organic acids. |
| Eye Protection | Chemical Safety Goggles | Protects against acidic dust ingress into eyes. |
| Body | Lab Coat (High-neck, long sleeve) + Apron | Prevents accumulation of dust on street clothing. |
Protocol 1: Receiving & Inspection
Objective: To verify the integrity of the material before it enters the laboratory workflow.
-
Quarantine: Upon arrival, place the package in a designated "Quarantine Area" within the chemical storage room.
-
Visual Inspection:
-
Check the outer packaging for signs of physical damage or moisture ingress.
-
Verify the Certificate of Analysis (CoA) matches the lot number on the vial.
-
-
Secondary Containment: If the container is glass, place it inside a secondary plastic container (e.g., polypropylene jar) to prevent breakage during transport within the lab.
-
Labeling: Affix an internal tracking label with the date of receipt and expiration date (typically 2 years from receipt if stored correctly).
Protocol 2: Safe Handling & Weighing
Objective: To dispense the material with high precision while maintaining zero exposure.
Step-by-Step Methodology:
-
Preparation:
-
Turn on the Fume Hood/BSC 15 minutes prior to use.
-
Place a disposable balance draft shield or a localized powder containment enclosure inside the hood.
-
Position the static eliminator 10-15 cm from the balance pan.
-
-
Weighing:
-
Tare the receiving vessel (e.g., volumetric flask).
-
Use a stainless steel or anti-static spatula . Do not use plastic spatulas, which generate static.
-
Transfer the solid slowly. If powder adheres to the spatula, pass it through the ionizer stream.
-
-
Decontamination:
-
Immediately cap the stock container and the receiving vessel.
-
Wipe down the balance area with a moist paper towel (dampened with 70% Ethanol or water) to capture any stray dust. Do not use compressed air, as this aerosolizes the hazard.
-
-
Waste Segregation:
-
Dispose of the wipe and gloves in a Solid Hazardous Waste bin labeled "Toxic/Irritant Solids."
-
Protocol 3: Storage & Stability Monitoring
Objective: To prevent chemical degradation (hydrolysis/decarboxylation) and maintain potency.
Storage Conditions:
-
Temperature: 2°C to 8°C (Refrigerated). While benzoic acids are generally stable at room temperature, the N-methoxy-N-methylsulfamoyl group may be susceptible to slow degradation. Refrigeration is the prudent standard for research intermediates.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible.
-
Humidity: Keep in a desiccator or tightly sealed container with silica gel packets. Moisture can catalyze hydrolysis of the sulfonamide bond.
-
Light: Protect from light (Amber glass vial).
Stability Monitoring:
Emergency Response Procedures
Spill Response Logic
In the event of a spill outside the containment hood:
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don a full-face respirator (P100) and double gloves.
-
Contain: Cover the spill with a damp absorbent pad to prevent dust generation.
-
Neutralize: Wipe the area with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acidic residue, then clean with water.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol on skin (increases absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Consult an ophthalmologist.
Visual Workflows
Figure 1: Safe Handling Workflow
A logical flow ensuring containment from storage to experiment.
Caption: Operational workflow for transferring 4-[Methoxy(methyl)sulfamoyl]benzoic acid from storage to reaction, emphasizing containment at every stage.
Figure 2: Emergency Response Logic
Decision matrix for accidental release.
Caption: Decision tree for managing spills, differentiating between minor containment breaches and major exposure risks.
References
-
PubChem. (2025). Compound Summary: 4-[Methoxy(methyl)sulfamoyl]benzoic acid (CID 7130602).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[4] [Link]
-
National Center for Biotechnology Information. (2025). Sulfonamides: Toxicity and Handling.[3][4][5][6] PubChem Compound Database. [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[7][8] National Academies Press. [Link]
Sources
- 1. PubChemLite - 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methoxy-2-sulfamoylbenzoic Acid|Research Chemical [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. cleanchemlab.com [cleanchemlab.com]
in vitro assay development using 4-[Methoxy(methyl)sulfamoyl]benzoic acid
Application Note: Strategic In Vitro Assay Development for 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Introduction & Strategic Overview
4-[Methoxy(methyl)sulfamoyl]benzoic acid represents a specialized chemical scaffold combining a polar, ionizable benzoic acid headgroup with a Weinreb sulfonamide (N-methoxy-N-methylsulfonamide) tail. While often utilized as a synthetic intermediate for preparing aryl sulfones or ketones, this moiety acts as a unique pharmacophore in medicinal chemistry, potentially mimicking transition states or engaging in specific hydrogen bonding networks.
Developing in vitro assays for this compound requires a nuanced understanding of its dual nature:
-
The Acidic Core: The benzoic acid moiety (pKa ~4.2) dictates pH-dependent solubility and membrane permeability.
-
The Weinreb Sulfonamide: Unlike primary sulfonamides (common in carbonic anhydrase inhibitors), this tertiary sulfonamide lacks an acidic N-H proton, altering its binding kinetics and metabolic stability profile (specifically regarding N-dealkylation).
This guide outlines a comprehensive assay development cascade, moving from physicochemical characterization to biological validation.
Physicochemical Profiling (Pre-Formulation)
Before biological testing, the compound's behavior in aqueous buffers must be validated. The benzoic acid group creates a "solubility switch" dependent on pH.
Protocol A: pH-Dependent Kinetic Solubility
-
Objective: Determine the maximum soluble concentration in assay buffers to prevent false negatives due to precipitation.
-
Rationale: At pH 7.4, the carboxylate anion dominates, offering high solubility. At pH < 4.0 (often used in specific binding or lysosomal assays), the neutral acid may precipitate.
Materials:
-
Test Compound (10 mM DMSO stock).
-
PBS (pH 7.4) and Citrate Buffer (pH 3.0).
-
96-well filter plates (0.45 µm PVDF).
Step-by-Step Methodology:
-
Dosing: Spiking 5 µL of 10 mM stock into 495 µL of respective buffer (Final: 100 µM, 1% DMSO) in a mixing plate.
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Transfer suspension to filter plate; apply vacuum to collect filtrate in a receiver plate.
-
Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve prepared in DMSO/Buffer (50:50).
-
Calculation:
Metabolic Stability & Integrity
The N-methoxy-N-methyl group is metabolically distinct. It is susceptible to oxidative demethylation by Cytochrome P450s (CYPs), potentially releasing a primary or secondary sulfonamide.[1]
Protocol B: Microsomal Stability (Metabolic Liability)
-
Objective: Assess the lability of the N-OMe and N-Me groups.
-
System: Liver Microsomes (Human/Rat) + NADPH regenerating system.
Workflow:
-
Incubation: Mix compound (1 µM final) with microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:
-
Parent depletion (Intrinsic Clearance, CLint).
-
Metabolite formation: Look for loss of -CH3 (M-14) or loss of -OCH3 (M-30).
-
Biological Assay Development: Target Engagement
Given the scaffold, this compound is likely a candidate for inhibiting enzymes recognizing anionic substrates (e.g., OATs) or metalloenzymes. We will define a Fluorescence Polarization (FP) assay, which is robust for detecting binding of small molecules to proteins.
Protocol C: Fluorescence Polarization (FP) Binding Assay
-
Objective: Determine the K_d (dissociation constant) of the compound against a target protein (Target-X).
-
Prerequisite: Requires a fluorescent tracer (a known ligand conjugated to a fluorophore like FITC or TAMRA).
Assay Logic:
-
High Polarization (mP): Tracer bound to Protein (Slow rotation).
-
Low Polarization (mP): Tracer displaced by Test Compound (Fast rotation).
Step-by-Step Methodology:
-
Reagent Prep:
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20 (prevents sticking of the hydrophobic sulfonamide).
-
Protein Stock: Titrate to determine
of the tracer first; use Protein concentration at ~ of tracer. -
Tracer: 10 nM final concentration.
-
-
Plate Setup (384-well Black Low-Volume):
-
Column 1-2 (Controls): Min mP (Free Tracer), Max mP (Tracer + Protein + DMSO).
-
Column 3-22 (Test): Serial dilution of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (e.g., 100 µM down to 1 nM).
-
-
Incubation:
-
Add 10 µL Protein + 10 µL Compound. Incubate 15 mins.
-
Add 10 µL Tracer. Incubate 30-60 mins at RT in dark.
-
-
Read:
-
Plate Reader (e.g., EnVision/PHERAstar).
-
Excitation/Emission compatible with fluorophore (e.g., 485/535 nm for FITC).
-
-
Data Analysis:
-
Plot mP vs. log[Compound].
-
Fit to 4-parameter logistic equation (IC50 determination).
-
Data Visualization & Logic Maps
Figure 1: Assay Development Cascade
This diagram illustrates the decision-making process for characterizing the compound.
Caption: Sequential logic flow for validating the compound from solubility to biological activity.
Figure 2: Chemical Liability & Interaction Map
Visualizing where the compound interacts or fails is crucial for troubleshooting.
Caption: Structural decomposition highlighting the functional roles and liabilities of the specific moieties.
Summary of Key Parameters
| Parameter | Method | Acceptance Criteria (Hit Stage) | Critical Note |
| Solubility | Kinetic (Nephelometry or UV) | > 50 µM in PBS (pH 7.4) | Ensure pH is buffered; acid will crash out in unbuffered water. |
| Permeability | PAMPA (Artificial Membrane) | Acidic drugs often have good permeability but high plasma protein binding. | |
| Metabolic Stability | Human Microsomes | Watch for N-dealkylation of the Weinreb group. | |
| Potency (IC50) | Fluorescence Polarization | < 1 µM | Verify no interference from autofluorescence (unlikely for this structure). |
References
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
-
Kaufmann, D., et al. (2019). "Weinreb Amides as Directing Groups in C–H Functionalization." Angewandte Chemie International Edition. (Contextual reference for Weinreb moiety stability).
-
Banks, P., et al. (2000). "Fluorescence Polarization Assays in High-Throughput Screening and Drug Discovery." Journal of Biomolecular Screening.
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
Sources
Derivatization of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid for Improved KMO Inhibition Potency
Application Note: AN-KMO-042
Abstract & Introduction
The kynurenine pathway (KP) is the primary route of tryptophan catabolism, implicated in the pathophysiology of neurodegenerative disorders including Huntington’s disease (HD) and Alzheimer’s disease (AD). Kynurenine 3-monooxygenase (KMO) is a critical flavin-dependent enzyme in this pathway. Its inhibition shifts metabolic flux away from the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) toward the neuroprotective kynurenic acid (KYNA).[1][2]
This Application Note details the derivatization of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (Scaffold 1 ). Unlike traditional primary sulfonamides, the
Chemical Biology Context: The KMO Switch
KMO is an outer mitochondrial membrane protein that hydroxylates L-kynurenine. The rationale for using Scaffold 1 lies in its ability to mimic the transition state of the substrate while blocking catalytic turnover.
Pathway Visualization
Figure 1: The Kynurenine Pathway. KMO inhibition by Scaffold 1 derivatives shunts metabolism toward the protective KYNA branch.
Experimental Protocols
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: To synthesize a focused library of amides by coupling the carboxylic acid of Scaffold 1 with diverse aromatic amines. The goal is to engage the hydrophobic "tunnel" adjacent to the FAD cofactor in the KMO active site.
Mechanism:
The
Materials:
-
Scaffold 1: 4-[Methoxy(methyl)sulfamoyl]benzoic acid (1.0 eq).
-
Amines: Diverse library (e.g., 3,4-dichloroaniline, 3-aminopyridine, 2-aminothiazoles) (1.1 eq).
-
Reagent: HATU (1.2 eq).
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 eq). -
Solvent: Anhydrous DMF or DMF/DCM (1:1).
Step-by-Step Procedure:
-
Activation:
-
Dissolve Scaffold 1 (0.2 mmol) in anhydrous DMF (2 mL) in a reaction vial.
-
Add DIPEA (0.6 mmol, 105 µL).
-
Add HATU (0.24 mmol, 91 mg).
-
Critical Step: Stir at room temperature for 15 minutes to form the activated ester (O-At ester). A slight color change (yellowing) is normal.
-
-
Coupling:
-
Add the specific amine (0.22 mmol) to the reaction mixture.
-
Flush the vial with nitrogen/argon and cap tightly.
-
Stir at room temperature for 4–16 hours.
-
Monitoring: Check reaction progress via LC-MS or TLC (5% MeOH in DCM). The product will be less polar than the starting acid.
-
-
Workup & Purification:
-
Dilute the reaction with Ethyl Acetate (15 mL).
-
Wash sequentially with:
-
1M HCl (2 x 10 mL) – Removes unreacted amine and DIPEA.
-
Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted Scaffold 1.
-
Brine (10 mL).
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
-
Synthesis Workflow Diagram
Figure 2: Amide coupling workflow for derivatizing the benzoic acid tail.
Protocol B: In Vitro KMO Potency Assay
Objective: To determine the IC₅₀ of the synthesized derivatives. Principle: KMO consumes NADPH and Oxygen to hydroxylate L-Kynurenine.[3] The assay measures the rate of NADPH oxidation by monitoring absorbance decrease at 340 nm.[1]
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.
-
Substrate: L-Kynurenine (200 µM final).
-
Cofactor: NADPH (200 µM final).
-
Enzyme: Recombinant Human KMO (membrane fraction or purified).
Procedure:
-
Compound Prep: Prepare 10 mM stocks of derivatives in DMSO. Perform 3-fold serial dilutions in DMSO (8 points).
-
Incubation:
-
Add 2 µL of compound dilution to a 96-well UV-transparent plate.
-
Add 88 µL of Assay Buffer containing Recombinant KMO (approx. 5–10 µg protein/well).
-
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Initiation:
-
Add 10 µL of 10x Substrate Mix (2 mM L-Kyn + 2 mM NADPH).
-
-
Measurement:
-
Immediately read Absorbance at 340 nm (A340) in kinetic mode for 20 minutes at 25°C.
-
-
Analysis:
-
Calculate the slope (∆A340/min) for the linear portion of the curve.
-
Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).
-
Fit data to a 4-parameter logistic equation to determine IC₅₀.
-
Data Analysis & SAR Strategy
The following table illustrates hypothetical Structure-Activity Relationship (SAR) trends expected when derivatizing Scaffold 1 , based on established KMO inhibitor pharmacophores (e.g., Ro 61-8048).
Table 1: Expected SAR Trends for Scaffold 1 Derivatives
| Derivative ID | R-Group (Amide) | Predicted Potency (IC₅₀) | Rationale |
| S1-001 | Methyl (Methylamine) | > 10 µM (Low) | Lack of hydrophobic bulk to fill the active site tunnel. |
| S1-005 | Phenyl (Aniline) | 500 - 1000 nM | Aromatic ring provides pi-stacking interactions. |
| S1-012 | 3,4-Dichlorophenyl | < 50 nM (High) | Halogens fill the hydrophobic pocket; mimics Ro 61-8048 tail. |
| S1-018 | 2-Thiazolyl | 100 - 300 nM | Heterocycle improves solubility; good steric fit. |
| S1-022 | 4-(3-Nitrophenyl)thiazol-2-yl | < 10 nM (Very High) | Extended biaryl system maximizes tunnel occupancy (Ro 61-8048 analog). |
Interpretation: The "Right-Hand Side" (Amide) of the molecule dictates potency. The KMO active site contains a large, hydrophobic tunnel. Small alkyl groups (S1-001) fail to capture binding energy. Extended, lipophilic, and electron-deficient aromatic systems (S1-012, S1-022) are required for nanomolar potency.
References
-
Rover, S., et al. (1997). "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high affinity inhibitors of kynurenine 3-hydroxylase." Journal of Medicinal Chemistry.
-
Smith, J. R., et al. (2016). "Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors." Drug Discovery Today.
-
BPS Bioscience. (2024). "KMO Inhibitor Screening Assay Kit Protocol." BPS Bioscience.[4]
-
BenchChem. (2025).[1] "Ro 61-8048: A Technical Guide to a Potent Kynurenine 3-Monooxygenase Inhibitor." BenchChem.[1]
Sources
Troubleshooting & Optimization
troubleshooting common issues in 4-[Methoxy(methyl)sulfamoyl]benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.
Synthetic Pathway Overview
The synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid is typically approached via a three-stage process. The most common route involves the initial chlorosulfonation of a suitable aromatic precursor to form 4-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with N,O-dimethylhydroxylamine, followed by the methylation of the resulting sulfonamide. Each step presents unique challenges that require careful control of reaction conditions to ensure high yield and purity.
Caption: A typical synthetic workflow for 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Synthesis of the Key Intermediate, 4-(Chlorosulfonyl)benzoic Acid
This initial step, an electrophilic aromatic substitution, is critical for the overall success of the synthesis. Issues at this stage often cascade, impacting subsequent steps significantly.
Q1: My yield of 4-(chlorosulfonyl)benzoic acid is consistently low. What are the primary causes and how can I optimize the reaction?
A1: Low yields in the chlorosulfonation of benzoic acid or its derivatives typically stem from incomplete reaction, improper temperature control, or side reactions.[1]
-
Causality: The chlorosulfonation of an aromatic ring requires a highly electrophilic species, generated from chlorosulfonic acid.[1][2] The reaction kinetics are highly dependent on temperature and reactant concentration.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 molar equivalents).[1] This drives the equilibrium towards the formation of the electrophile (SO₂Cl⁺) and ensures the reaction goes to completion.
-
Temperature Control: The initial addition of the benzoic acid precursor to chlorosulfonic acid is highly exothermic and should be done cautiously in an ice bath to maintain a temperature below 20°C.[1] After the initial addition, the reaction often requires heating (e.g., 100-140°C) for several hours to promote the formation of the desired para-isomer and drive the reaction forward.[1] Monitor the reaction progress by TLC or HPLC.
-
Reaction Time: Ensure the reaction is heated for an adequate duration (2-4 hours or more) as shorter times can lead to incomplete conversion.[1]
-
Q2: I'm observing significant amounts of an insoluble byproduct that is not my desired sulfonyl chloride. What is it and how can I prevent its formation?
A2: This is likely a diaryl sulfone byproduct. It forms when the product, 4-(chlorosulfonyl)benzoic acid, acts as an electrophile and reacts with another molecule of the starting benzoic acid.[1]
-
Causality: This side reaction is favored at higher temperatures. The sulfonyl chloride group, while a good leaving group, can also activate the ring for a second electrophilic attack under forcing conditions.
-
Preventative Measures:
-
Strict Temperature Management: Avoid excessively high reaction temperatures. While heat is needed for para-isomer formation, temperatures beyond the optimal range (as determined by optimization studies) can accelerate sulfone formation.
-
Controlled Addition: Add the benzoic acid precursor portion-wise to the chlorosulfonic acid. This maintains a low concentration of the starting material relative to the chlorosulfonating agent, minimizing the chance of the product reacting with the starting material.
-
Q3: During aqueous workup, my product seems to decompose, and the yield drops significantly. Why is this happening?
A3: The 4-(chlorosulfonyl)benzoic acid product is highly susceptible to hydrolysis. The sulfonyl chloride functional group readily reacts with water to revert to the corresponding sulfonic acid, which is highly water-soluble and will be lost during filtration.[1]
-
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is rapid, especially at elevated temperatures.
-
Protocol for Minimizing Hydrolysis:
-
Pour onto Ice: The reaction mixture should be carefully poured onto a large volume of crushed ice with vigorous stirring.[1] This rapidly quenches the reaction and precipitates the product while keeping the temperature low to minimize hydrolysis.
-
Use Cold Water for Washing: Wash the filtered solid exclusively with ice-cold water.
-
Rapid Filtration and Drying: Do not delay the filtration step. Collect the precipitated product quickly via vacuum filtration and dry it under a vacuum as soon as possible.[1]
-
Caption: Troubleshooting workflow for low yield in Stage 1.
Part 2: Formation of the N-Methoxy-N-methylsulfonamide
This stage involves the reaction of the highly reactive 4-(chlorosulfonyl)benzoic acid with N,O-dimethylhydroxylamine. Success hinges on controlling the reactivity of the sulfonyl chloride and ensuring selective amide formation.
Q4: The reaction between 4-(chlorosulfonyl)benzoic acid and N,O-dimethylhydroxylamine is sluggish and gives a poor yield. What can I do?
A4: A sluggish reaction or low yield in this step is often due to issues with the amine salt, inadequate base, or competing hydrolysis of the sulfonyl chloride.
-
Causality: N,O-dimethylhydroxylamine is typically supplied as a hydrochloride salt to improve its stability.[3] The free amine, which is the active nucleophile, must be liberated in situ by a base. If the base is too weak or used in insufficient quantity, the concentration of the free amine will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: Use at least two equivalents of a suitable base (e.g., triethylamine, pyridine, or sodium carbonate).[4][5] One equivalent is required to neutralize the hydrochloride salt of the amine, and a second equivalent is needed to quench the HCl generated during the sulfonamide formation.[4]
-
Anhydrous Conditions: The sulfonyl chloride is moisture-sensitive. Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Add the sulfonyl chloride solution slowly to the chilled (0 °C) mixture of the amine and base.[4] This controls the exothermic reaction and minimizes side reactions. After the addition, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[4]
-
Q5: My final product after the sulfonamide formation is difficult to purify and appears to be a mixture. What are the likely impurities?
A5: The primary impurities are likely unreacted 4-(chlorosulfonyl)benzoic acid, the hydrolyzed 4-sulfobenzoic acid, and potentially byproducts from reactions with the carboxylic acid group if harsh conditions are used.
-
Causality: The high reactivity of the sulfonyl chloride means that any moisture present will lead to the formation of 4-sulfobenzoic acid. If the reaction does not go to completion, you will have unreacted starting material.
-
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water. The pH is then carefully adjusted. The desired product is a carboxylic acid, so it can be extracted into an organic solvent from an acidic aqueous solution (e.g., pH ~2).
-
Base Wash: A wash with a weak base solution (e.g., saturated sodium bicarbonate) can help remove the more acidic 4-sulfobenzoic acid impurity, although the product itself will also form a salt and may partition into the aqueous layer. Careful pH control is crucial.
-
Recrystallization: This is the most effective method for final purification. A suitable solvent system, such as an ethyl acetate/hexane or ethanol/water mixture, can be used to obtain the pure sulfonamide derivative.[4]
-
Part 3: N-Methylation of the Sulfonamide
The final step often involves the methylation of the sulfonamide nitrogen. This step must be performed selectively to avoid methylation at other sites.
Q6: I am having trouble with the N-methylation step. The reaction is either incomplete or I see evidence of over-methylation. How can I achieve selective mono-methylation?
A6: Achieving selective mono-N-methylation of a sulfonamide requires careful choice of the base and methylating agent, as the sulfonamide proton is quite acidic and can potentially undergo a second alkylation.[6][7]
-
Causality: The hydrogen on the sulfonamide nitrogen has a relatively low pKa, making it easy to deprotonate.[7] However, once methylated, the resulting N-methylsulfonamide is still a nucleophile. Traditional strong methylating agents like methyl iodide or dimethyl sulfate with strong bases can sometimes lead to undesired side reactions or challenges with selectivity.[6][7]
-
Troubleshooting and Optimization:
-
Base Selection: Use a base that is strong enough to deprotonate the sulfonamide but not so harsh as to cause side reactions. Potassium carbonate (K₂CO₃) is often a good choice.
-
Methylating Agent: Dimethyl sulfate is effective but highly toxic.[7][8] Newer methods using reagents like phenyl trimethylammonium iodide under mildly basic conditions have been shown to be highly monoselective for N-methylation of amides and related structures.[6][7]
-
Stoichiometry and Temperature: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Adding it slowly at room temperature can help control the reaction. Monitor the reaction by TLC to avoid prolonged reaction times that might encourage side reactions.
-
Alternative: On-Resin Methylation: For complex molecules, on-resin N-methylation via a sulfonylation-methylation-desulfonylation sequence can be a highly effective strategy to ensure selectivity.[9]
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, DBU | Sufficiently strong for deprotonation without promoting side reactions. |
| Methylating Agent | Dimethyl Sulfate, Phenyl Trimethylammonium Iodide | Effective methylation. Newer reagents can offer higher selectivity.[6][7][9] |
| Solvent | DMF, Acetonitrile | Aprotic polar solvents that solubilize the reactants. |
| Temperature | 20-40 °C | Provides a balance between reaction rate and selectivity. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid
-
In a fume hood, cautiously add benzoic acid (1.0 molar equivalent) in portions to a stirred excess of chlorosulfonic acid (4.0 molar equivalents) in a reaction vessel equipped with a stirrer and a gas outlet. Maintain the temperature below 20°C using an ice bath.[1]
-
After the addition is complete, heat the reaction mixture to 120°C for 3 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid thoroughly with ice-cold water until the filtrate is neutral.
-
Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a mixture of ethanol and water.[1]
Protocol 2: Synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and triethylamine (2.2 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[10]
-
Cool the mixture to 0 °C in an ice bath with continuous stirring under a nitrogen atmosphere.
-
Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimum amount of the same anhydrous solvent and add it dropwise to the amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.[4]
-
Quench the reaction by adding water. Acidify the mixture to pH 2 with dilute HCl.
-
Separate the organic layer. Extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).[4]
References
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
- How do you prepare a Weinreb amide?. TutorChase.
- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid from p-Cresol Methyl Ether. (2025). Benchchem.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022).
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
- Technical Support Center: Managing Steric Hindrance in N-Methyl
- Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. (2012). ChemSpider Synthetic Pages.
- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company.
- Novel process for the preparation of weinreb amide derivatives. (2005).
- What is the mechanism of chlorosulfonation of benzene?. (2015). Chemistry Stack Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tutorchase.com [tutorchase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimization of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid Synthesis
Topic: Yield Improvement & Process Troubleshooting Target Molecule: 4-[Methoxy(methyl)sulfamoyl]benzoic acid (CAS: 1393444-46-0 / Related analogs) Audience: Medicinal Chemists, Process Development Scientists
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid , a specialized intermediate often used in the construction of sulfonylurea pharmacophores or as a Weinreb amide-like sulfonamide linker.
The synthesis typically involves the coupling of 4-(chlorosulfonyl)benzoic acid with N,O-dimethylhydroxylamine (Weinreb amine) . While theoretically straightforward, this reaction suffers from specific "yield killers"—primarily the hydrolysis of the sulfonyl chloride and improper pH control during workup.
Module 1: Reagent Integrity & Setup (Pre-Reaction)
Q: My 4-(chlorosulfonyl)benzoic acid starting material is sticky or has a pungent vinegar-like smell. Is it safe to use? A: Stop immediately. The "vinegar" smell (often HCl) and sticky texture indicate significant hydrolysis. The sulfonyl chloride moiety (-SO₂Cl) has likely degraded into the sulfonic acid (-SO₃H), which is unreactive toward the amine under standard coupling conditions.
-
Diagnostic: Run a TLC (50% EtOAc/Hexane). The sulfonic acid will stay at the baseline; the sulfonyl chloride will travel (Rf ~0.3–0.5 depending on the plate).
-
Solution: Recrystallize the starting material from dry toluene or chloroform, or purchase a fresh batch. Using degraded material is the #1 cause of low yields.
Q: The N,O-dimethylhydroxylamine is a hydrochloride salt. Can I just dump it in? A: No. The amine is inactive as a salt (R-NH₂·HCl). It must be deprotonated to attack the sulfonyl chloride.
-
Protocol Adjustment: You must use at least 2.2 to 3.0 equivalents of base (e.g., Triethylamine, DIPEA, or Pyridine).
-
1.0 eq to neutralize the amine salt.
-
1.0 eq to scavenge the HCl produced during sulfonylation.
-
0.2–1.0 eq excess to drive the reaction and maintain basicity.
-
Module 2: Reaction Optimization (The Protocol)
Q: Which solvent system gives the highest yield? Aqueous or Anhydrous? A: While Schotten-Baumann conditions (Water/Acetone + Na₂CO₃) are "green," they are not recommended for high yields with Weinreb amine. N,O-dimethylhydroxylamine is less nucleophilic than simple primary amines, making the competing hydrolysis of the sulfonyl chloride a major issue in aqueous media.
Recommended Protocol: Anhydrous Coupling (The "Gold Standard")
| Parameter | Recommendation | Rationale |
| Solvent | DCM (Dichloromethane) or THF (Anhydrous) | Inert, dissolves both organic reactants, allows easy workup. |
| Base | Pyridine (3.0 eq) or TEA (3.0 eq) + DMAP (0.1 eq cat.) | Pyridine acts as both base and nucleophilic catalyst. DMAP significantly accelerates sluggish sulfonylations. |
| Temperature | 0°C start | Controls the initial exotherm (preventing decomposition) then ensures completion. |
| Concentration | 0.2 M - 0.5 M | Too dilute = slow reaction; Too concentrated = exotherm risk. |
Step-by-Step Workflow:
-
Dissolve Amine: Suspend N,O-dimethylhydroxylamine·HCl (1.1 eq) in anhydrous DCM.
-
Add Base: Add Triethylamine (3.0 eq) or Pyridine. Stir at 0°C for 10 mins until the solution clears (amine is freed).
-
Add Catalyst: Add DMAP (0.1 eq) if using TEA. (Optional but recommended).
-
Add Electrophile: Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise or as a solution in DCM over 15 minutes at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC/LCMS.
Module 3: Workup & Isolation (The "Yield Trap")
Q: I see product on LCMS, but after workup, my mass balance is low. Where did it go? A: You likely lost it in the aqueous wash. The product contains a Carboxylic Acid (-COOH) .[1][2]
-
In Basic Workup (pH > 7): The product is a water-soluble carboxylate salt (R-COO⁻ Na⁺). If you wash the reaction mixture with water and discard the water, you discard the product.
-
In Acidic Workup (pH < 3): The product is protonated (R-COOH) and soluble in organics (DCM/EtOAc).
The Correct "Acid-Base Swing" Workup:
-
Quench: Add water to the reaction mixture.
-
Base Wash: Adjust aqueous layer to pH ~10 (using 1N NaOH).
-
Result: Product moves to the Aqueous Layer . Impurities (unreacted sulfonamides, non-acidic byproducts) stay in Organic.
-
-
Separate: Keep the Aqueous Layer . (Discard organic if clean).
-
Acidify: Carefully acidify the Aqueous Layer with 1N HCl to pH 2–3 .
-
Result: Product precipitates or becomes extractable.[3]
-
-
Final Extraction: Extract the acidic aqueous layer with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.
Visual Guide: Reaction & Workup Logic
Caption: Workflow for maximizing yield by leveraging the solubility switch of the carboxylic acid moiety.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Hydrolyzed Sulfonyl Chloride | Check starting material MP/TLC. Use fresh reagent. Ensure solvent is anhydrous. |
| Low Conversion (<50%) | Amine not free | Ensure >2.0 eq of Base is used. If using TEA, add 10 mol% DMAP to catalyze. |
| Product in Aqueous Waste | pH too high during extraction | The product is an acid! Ensure the aqueous phase is acidified to pH < 3 before final extraction. |
| Sticky/Oily Product | DMF/DMSO contamination | If DMF was used, wash organic layer with LiCl solution or water (5x) to remove it. |
References
-
BenchChem. (2025).[1][3] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from 1
-
Organic Syntheses. (2008). Synthesis of N-Methyl-O-benzoylhydroxylamine hydrochloride. (Analogous Weinreb amine handling). Retrieved from 4
-
Santa Cruz Biotechnology. (2024).[5] 4-(Chlorosulfonyl)benzoic acid Properties and Handling. Retrieved from 5
Sources
identifying and minimizing byproducts in 4-[Methoxy(methyl)sulfamoyl]benzoic acid reactions
To: Research & Development Team From: Technical Support Division, Senior Application Scientist Subject: Technical Guide: Optimizing 4-[Methoxy(methyl)sulfamoyl]benzoic Acid Workflows
Executive Summary & Molecule Profile
Compound: 4-[Methoxy(methyl)sulfamoyl]benzoic acid CAS: 120390-67-0 (and related derivatives) Role: A bifunctional building block containing a Weinreb sulfonamide moiety and a carboxylic acid .[1] Critical Utility: The N-methoxy-N-methylsulfonamide group serves as a stable "masked" electrophile (capable of reacting with organometallics to form sulfones) or as a specific pharmacophore in kinase inhibitors.[1] The carboxylic acid is the primary handle for amide coupling.
The Challenge: Researchers often encounter three distinct failure modes with this scaffold:
-
Hydrolytic Instability: The sulfonyl chloride precursor is moisture-sensitive, leading to sulfonic acid contamination.[1]
-
N-O Bond Cleavage: The methoxy group on the nitrogen is susceptible to reductive cleavage, yielding the N-methylsulfonamide impurity.[1]
-
Activation Aggregation: During amide coupling of the benzoic acid, the electron-withdrawing sulfonamide group increases the acidity of the carboxylic acid, promoting anhydride/dimer formation.
Diagnostic Troubleshooting Guide
Issue A: "I see a large polar peak at the solvent front (RT < 1.0 min)."
Diagnosis: Hydrolysis of the Sulfonyl Chloride Precursor. If you are synthesizing the target from 4-(chlorosulfonyl)benzoic acid, moisture in your solvent or base has hydrolyzed the chloride to 4-sulfobenzoic acid .
-
Mechanism: Sulfonyl chlorides are hard electrophiles.[1] Water competes with N,O-dimethylhydroxylamine (Weinreb amine) for the sulfur center.[1]
-
Corrective Action:
-
Solvent Protocol: Switch to anhydrous DCM or THF. Ensure water content is <50 ppm (Karl Fischer).[1]
-
Reagent Order: Do not premix the sulfonyl chloride with base. Add the base (TEA/DIPEA) to the amine salt first, then add this mixture dropwise to the sulfonyl chloride at 0°C. This keeps the local concentration of the nucleophilic amine high relative to any residual water.
-
Issue B: "My product mass is M-30 (Loss of OMe)."
Diagnosis: Reductive Cleavage (Demethoxylation). You have formed 4-(methylsulfamoyl)benzoic acid .
-
Cause:
-
Contaminated Reagent: Commercial N,O-dimethylhydroxylamine HCl often contains 1-5% N-methylamine HCl.[1]
-
Incompatible Conditions: If you used catalytic hydrogenation (Pd/C, H2) or strong metal hydrides (LiAlH4) elsewhere in the sequence, the N-O bond was cleaved.
-
-
Corrective Action:
-
QC Step: Run a GC-MS or H-NMR on your amine starting material.[1] Look for the N-Me doublet lacking the O-Me singlet.
-
Alternative Route: Avoid Zn/Acetic acid or H2/Pd reductions in the presence of the Weinreb sulfonamide.
-
Issue C: "I have a non-polar impurity that doubles the molecular weight (2M - H2O)."
Diagnosis: Symmetric Anhydride Formation.
-
Mechanism: The para-sulfonamide group is strongly electron-withdrawing, making the benzoate carbonyl highly electrophilic.[1] During activation (e.g., with EDC or HATU), the activated ester can be attacked by another molecule of the starting acid if the amine nucleophile is added too slowly.
-
Corrective Action:
-
"Reverse Addition": Pre-mix the amine and base. Add the activated acid to the amine, rather than the amine to the acid. This prevents the build-up of unreacted activated acid.[1]
-
Visualizing the Impurity Landscape
The following diagram maps the genesis of common byproducts during the synthesis and coupling of 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Figure 1: Pathway analysis showing the origin of hydrolytic (A), reductive (B), and aggregation (C) impurities.
Optimized Protocol: Synthesis & Coupling
This protocol minimizes hydrolysis and anhydride formation.[1]
Phase 1: Synthesis of the Scaffold
-
Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous DCM (10 vol).
-
Base Addition: Cool to 0°C. Add Triethylamine (2.2 equiv) dropwise. Stir for 15 min to ensure free amine formation.
-
Reaction: Add 4-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise (solid addition) or as a solution in minimal DCM. Maintain temp < 5°C.
-
Why? Adding the acid chloride to the amine ensures the amine is always in excess, suppressing side reactions.
-
-
Quench: Acidify with 1N HCl to pH 2. Extract with EtOAc.[1]
Phase 2: Amide Coupling (Downstream)
-
Reagents: Use HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.[1]
-
Procedure:
-
Dissolve the amine partner (1.0 equiv) and DIPEA in DMF.
-
Add 4-[Methoxy(methyl)sulfamoyl]benzoic acid (1.0 equiv).
-
Add HATU last.[1]
-
Critical: Do not "pre-activate" the acid for long periods without the amine present. The electron-deficient benzoate forms anhydrides rapidly.[1]
-
Quantitative Data: Impurity Profiles
| Impurity Type | Retention Time (RRT)* | Mass Shift (Δ) | Origin | Mitigation Strategy |
| Target | 1.00 | 0 | -- | -- |
| Sulfonic Acid | 0.2 - 0.4 | -29 Da (vs Cl) | Hydrolysis | Anhydrous solvents; rapid workup. |
| Des-methoxy | 0.92 | -30 Da | Raw Material / Reduction | Screen amine SM; avoid H2/Pd. |
| Anhydride | 1.85 | +Target - H2O | Coupling Error | Avoid pre-activation; use "Reverse Addition". |
*Relative Retention Time (RRT) on C18 column, 5-95% MeCN/H2O + 0.1% Formic Acid.
Frequently Asked Questions (FAQs)
Q: Can I use thionyl chloride (SOCl2) to convert the benzoic acid to an acid chloride for coupling? A: Proceed with caution. While possible, the sulfonamide nitrogen is nucleophilic enough to react with thionyl chloride, potentially forming sulfinyl chlorides or other N-S activated species. If you must use an acid chloride, use oxalyl chloride with catalytic DMF in DCM at 0°C, as it is milder. However, HATU/T3P coupling is strongly preferred to preserve the sulfonamide integrity.
Q: Is the Weinreb sulfonamide stable to Lithium-Halogen exchange? A: Yes, but... The N-methoxy-N-methylsulfonamide group is designed to be stable to bases like n-BuLi at low temperatures (-78°C), allowing you to functionalize the aromatic ring if needed.[1] However, it will react with Grignard reagents or Organolithiums at higher temperatures (>-20°C) to form sulfones (Ar-SO2-R), ejecting the Weinreb amine.[1]
Q: Why is my yield low during aqueous workup? A: The product is a benzoic acid derivative with a pKa around 3.5–4.0. If your aqueous wash is not acidic enough (pH > 4), the product will deprotonate and stay in the water layer. Ensure you acidify to pH 2-3 before extraction.[1]
References
-
Vertex AI Search. (2026).[1] Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. Retrieved from
-
BenchChem. (2026).[1] 4-Methoxy-2-sulfamoylbenzoic Acid Reactivity Profile. Retrieved from
-
ResearchGate. (2020).[1] Yield, purity, and characteristic impurities of sulfonamide derivatives. Retrieved from
-
PubChem. (2026).[1] 4-[methoxy(methyl)sulfamoyl]benzoic acid Compound Summary. Retrieved from
-
Polypeptide. (2023). Assessment of Sulfur Impurities in Coupling Reagents. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 3. 4-Methoxy-2-sulfamoylbenzoic Acid|Research Chemical [benchchem.com]
- 4. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
challenges in the purification of 4-[Methoxy(methyl)sulfamoyl]benzoic acid
This guide addresses the technical challenges associated with the purification of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (CAS: 1199773-13-5 or related derivatives).
This molecule combines a benzoic acid moiety with a Weinreb sulfonamide functionality (
Part 1: Technical Support & Troubleshooting (Q&A)
Category 1: Solubility & Phase Separation
Q: My crude product oils out during acidification instead of precipitating. How do I induce crystallization?
A: "Oiling out" is common with
-
The Cause: Rapid acidification traps impurities and solvent, preventing crystal lattice formation. The "Weinreb" tail increases lipophilicity, making the amorphous phase energetically competitive with the crystal.
-
The Fix:
-
Temperature Control: Do not acidify at room temperature. Cool the alkaline solution to 0–5°C before adding acid.
-
Seeding: If oil forms, re-dissolve by warming slightly or adding a small amount of methanol, add seed crystals, and cool strictly at
. -
Co-solvent: Use a water/isopropanol (9:1) system.[1][2][3][4][5] The small organic fraction increases the solubility of the oil just enough to allow ordered precipitation upon further cooling.
-
Q: I cannot separate the product from the hydrolysis byproduct (4-sulfobenzoic acid). A: This is the most critical purification challenge. The starting material (4-(chlorosulfonyl)benzoic acid) hydrolyzes rapidly in wet conditions to form 4-sulfobenzoic acid.
-
The Logic: You must exploit the massive
difference.-
Target Molecule (
~3.6): Weak acid. -
Impurity (Sulfonic acid,
~ -2.0): Strong acid.
-
-
The Protocol:
-
Dissolve crude mixture in dilute base (pH > 9).
-
Wash with an organic solvent (DCM) to remove non-acidic impurities (unreacted amine).
-
Critical Step: Acidify the aqueous layer carefully to pH 2.0–2.5 .
-
Extraction: Extract with Ethyl Acetate (EtOAc). At pH 2.5, the benzoic acid is protonated (neutral) and moves to the organic layer. The sulfonic acid impurity remains >99% ionized (anionic) and stays in the water.
-
Do not acidify to pH < 1.0, as this increases the ionic strength excessively and may force some sulfonic acid into the organic phase via "salting out."
-
Category 2: Chemical Stability
Q: I observe a "des-methoxy" impurity (4-(N-methylsulfamoyl)benzoic acid) by LC-MS. Is the sulfonamide hydrolyzing? A: It is unlikely to be hydrolysis. The N-O bond in Weinreb-type systems is susceptible to reductive cleavage , not simple hydrolysis.
-
Root Cause: Check your reaction history. Did you use a strong reducing agent (e.g., LiAlH4, active metals) or was there trace metal contamination (Fe, Zn) in the presence of acid?
-
Prevention: Avoid contacting the purified product with active metals. If using stainless steel reactors for scale-up, ensure passivation. The N-O bond is generally stable to standard aqueous acids/bases at room temperature but cleaves under single-electron transfer (SET) conditions.
Q: The product turns pink/red upon drying. A: This indicates oxidation of trace phenolic impurities or aniline derivatives carried over from precursor synthesis.
-
The Fix: Perform a carbon treatment.[6]
-
Dissolve product in 1M NaOH.
-
Add Activated Charcoal (5 wt%) .
-
Stir for 30 minutes at room temperature (do not heat, as heat promotes N-O bond instability in basic media).
-
Filter through Celite and proceed to acidification.
-
Part 2: Validated Purification Protocol
This protocol utilizes a pH-Swing Extraction strategy, which is more robust than simple recrystallization for separating the sulfonic acid impurity.
Reagents & Parameters
| Parameter | Specification | Reason |
| Solvent A | 1M NaOH (aq) | Solubilizes product as dianion (if COOH present) or monoanion. |
| Solvent B | Ethyl Acetate (EtOAc) | High solubility for Weinreb sulfonamide; poor for sulfonic acids. |
| Target pH | 2.0 – 2.5 | Differentiates between Carboxylic Acid ( |
| Temperature | < 10°C during acidification | Prevents oiling out and N-O bond thermal stress. |
Step-by-Step Methodology
-
Dissolution:
-
Suspend the crude solid in water (10 vol).
-
Slowly add 2M NaOH until pH reaches 10–11. The solution should become clear.
-
Checkpoint: If solids remain, filter them off (these are likely inorganic salts or bis-sulfonamide byproducts).
-
-
Impurity Wash (The "Weinreb" Scrub):
-
Wash the aqueous alkaline solution with Dichloromethane (DCM) (
). -
Why: This removes unreacted
-dimethylhydroxylamine and neutral organic impurities. The target molecule remains in the aqueous phase as a salt.
-
-
Controlled Acidification (The Separation Event):
-
Cool the aqueous phase to 5°C.
-
Add 1M HCl dropwise while monitoring pH with a calibrated meter.
-
Stop exactly at pH 2.5.
-
Note: A precipitate may form.[3] Do not filter yet.
-
-
Selective Extraction:
-
Add EtOAc (10 vol) to the slurry/solution at pH 2.5. Agitate vigorously.
-
Separate layers.[5] The Organic Layer contains the 4-[Methoxy(methyl)sulfamoyl]benzoic acid. The Aqueous Layer retains the 4-sulfobenzoic acid impurity.
-
Validation: Check the aqueous layer by LC-MS; it should contain the highly polar sulfonic acid peak (
).
-
-
Isolation:
-
Wash the EtOAc layer with Brine (5 vol).
-
Dry over anhydrous
. -
Concentrate in vacuo at < 40°C (protect the N-O bond from thermal degradation).
-
Recrystallize the residue from EtOAc/Heptane if higher purity (>99%) is required.
-
Part 3: Logic Visualization
The following diagram illustrates the critical separation logic based on
Caption: Separation logic relying on the pKa differential between the Benzoic Acid moiety (~3.6) and the Sulfonic Acid impurity (<0).
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-(Methylsulfonyl)benzoic acid: Physicochemical Properties and pKa Data. Retrieved from
-
PubChem. (2025).[7] 4-[Methoxy(methyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Retrieved from
-
ChemRxiv. (2025). Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides. (Discusses stability of N-methoxy amides). Retrieved from
-
European Patent Office. (1992). EP0478390B1: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives. Retrieved from
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 7. N-甲氧基-N-甲基苯甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Guide: Resolving Solubility Challenges of 4-[Methoxy(methyl)sulfamoyl]benzoic acid in Aqueous Media
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 4-[Methoxy(methyl)sulfamoyl]benzoic acid. This compound possesses two key functional groups that dictate its behavior in aqueous solutions: a weakly acidic carboxylic acid and a polar, non-ionizable N,N-disubstituted sulfonamide group. Its limited solubility in neutral aqueous media is a common experimental hurdle. This document offers a structured, science-backed approach to systematically overcome these challenges, moving from fundamental principles to detailed experimental protocols.
Section 1: Physicochemical Profile of 4-[Methoxy(methyl)sulfamoyl]benzoic acid
Understanding the molecule's structure is the first step in troubleshooting its solubility. The interplay between its hydrophobic benzene core and its polar functional groups is central to its behavior.
| Property | Data | Analysis |
| Molecular Formula | C₉H₁₁NO₅S[1][2] | The formula indicates the presence of sulfur and nitrogen, consistent with a sulfonamide structure. |
| Molecular Weight | 245.25 g/mol | A moderate molecular weight, not inherently prohibitive of solubility. |
| Chemical Structure | Contains a benzene ring (hydrophobic), a carboxylic acid group (ionizable, acidic), and an N-methoxy-N-methylsulfamoyl group (polar, non-ionizable). | |
| Key Functional Groups | 1. Carboxylic Acid (-COOH) 2. Sulfonamide (-SO₂N(CH₃)OCH₃) | The carboxylic acid is the primary handle for pH-based solubility manipulation. The N,N-disubstituted sulfonamide contributes polarity but lacks an acidic proton for further ionization. |
| Predicted XlogP | 0.4[2] | This value suggests a relatively balanced lipophilic/hydrophilic character, but the crystalline solid-state can still lead to poor aqueous solubility. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions, providing rapid insights into the compound's solubility characteristics.
Q1: Why is 4-[Methoxy(methyl)sulfamoyl]benzoic acid poorly soluble in neutral water (e.g., pH 7.0)? A: At neutral pH, the carboxylic acid group (a weak acid) is only partially ionized. The un-ionized form of the molecule is significantly less polar. Furthermore, strong intermolecular interactions, such as hydrogen bonding between carboxylic acid groups in the solid crystal lattice, can make it difficult for water molecules to solvate the compound effectively. This is a common characteristic of aromatic carboxylic acids[3].
Q2: What is the most effective and direct method to increase its aqueous solubility? A: pH adjustment . The primary factor governing the solubility of this molecule is the ionization state of its carboxylic acid group. By raising the pH of the aqueous solution to be at least 1.5 to 2 units above the compound's pKa, the carboxylic acid will be deprotonated to its highly soluble carboxylate salt form (-COO⁻)[4][5].
Q3: Can I use organic co-solvents to prepare a stock solution? A: Yes. Co-solvents are a viable secondary strategy. The compound is expected to have good solubility in polar aprotic solvents like DMSO and DMA, and moderate solubility in alcohols like ethanol or isopropanol[6]. These can be used to prepare a concentrated stock that is then diluted into your aqueous experimental medium. However, be cautious of the compound precipitating out upon dilution if the final co-solvent concentration is too low.
Q4: Will heating the solution improve solubility? A: Heating will likely increase both the rate of dissolution and the equilibrium solubility, a common property for compounds like the related 4-methoxybenzoic acid, which is more soluble in hot water[4][7]. However, this often leads to a supersaturated solution that is prone to precipitation upon cooling to ambient or physiological temperatures. This method is best for applications where the solution will be used warm or if the risk of precipitation is acceptable.
Section 3: Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a logical workflow for systematically resolving solubility issues, from initial attempts to final formulation.
Troubleshooting Workflow
The following diagram outlines the recommended decision-making process for solubilizing 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Caption: A decision tree for troubleshooting the solubility of 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Solution 1: pH Adjustment (Primary Method)
-
Causality & Principle: The solubility of a weak acid is described by the Henderson-Hasselbalch equation. The carboxylic acid group is the key. At a pH below its acid dissociation constant (pKa), the compound exists predominantly in its neutral, less soluble form (R-COOH). As the pH increases above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (R-COO⁻), which is vastly more soluble in water due to its ionic nature. Increasing the pH increases solubility[4][8].
-
Illustrative Solubility vs. pH Data: The following data are illustrative for a typical aromatic carboxylic acid and should be confirmed experimentally.
pH of Aqueous Buffer Expected Ionization State Predicted Aqueous Solubility 3.0 Mostly Neutral (-COOH) Very Low (< 0.1 mg/mL) 5.0 Partially Ionized Low to Moderate 7.4 Mostly Ionized (-COO⁻) High (> 10 mg/mL) | 8.5 | Fully Ionized (-COO⁻) | Very High |
-
Experimental Workflow: See Protocol 4.1 for a detailed, step-by-step methodology.
Solution 2: Co-solvency
-
Causality & Principle: Co-solvents are water-miscible organic solvents that, when added to water, alter the overall properties of the solvent system to be more favorable for a poorly soluble solute. They work by reducing the polarity of the water and disrupting its highly ordered hydrogen-bonding network, which lowers the energy required to create a cavity for the solute molecule. This technique is effective for lipophilic or highly crystalline compounds[6][9]. Commonly used co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400)[9].
-
Typical Co-solvent Concentrations and Considerations:
Co-solvent Typical Starting % (v/v) Notes & Considerations DMSO 1-5% Excellent solubilizing power but can have cellular toxicity at higher concentrations. Ethanol 5-20% Generally well-tolerated in biological systems. May require higher percentages. | PEG 400 | 10-30% | A viscous polymer, good for increasing solubility and stability. Low toxicity. |
-
Experimental Workflow: See Protocol 4.2 for a detailed screening method.
Solution 3: Salt Formation (For Solid Formulations)
-
Causality & Principle: For applications requiring a solid, ready-to-dissolve form of the compound, converting the parent acid into a salt is the most effective strategy. This method pre-ionizes the molecule. When the salt form (e.g., sodium 4-[methoxy(methyl)sulfamoyl]benzoate) is added to water, it readily dissociates into the soluble carboxylate anion and the counter-ion (Na⁺), bypassing the dissolution barrier of the less soluble neutral acid. This is a widely used and highly effective method for increasing both solubility and dissolution rates of acidic drugs[5][8].
-
General Protocol: This involves reacting the acidic compound with an equimolar amount of a suitable base (e.g., NaOH, KOH, tromethamine) in a solvent system (like ethanol/water), followed by removal of the solvent or precipitation to isolate the solid salt. This is typically a synthetic chemistry procedure performed prior to formulation.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of a Concentrated Stock Solution via pH Adjustment
Objective: To prepare a ≥10 mg/mL stock solution in an aqueous buffer.
-
Preparation: Weigh the desired amount of 4-[Methoxy(methyl)sulfamoyl]benzoic acid into a sterile glass vial.
-
Initial Suspension: Add a volume of purified water or the desired final buffer (e.g., PBS) that is less than the final target volume (e.g., add 80% of the final volume). The compound will likely remain as a suspension.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve. Continue adding base until all solid material has completely dissolved, resulting in a clear solution.
-
pH Adjustment: Carefully adjust the pH back down to your desired final pH (e.g., 7.4) using 1 M HCl. Crucially, monitor the solution for any signs of precipitation. If the solution remains clear at the target pH, the concentration is achievable. If it becomes cloudy or precipitates, the desired concentration is not soluble at that pH, and you must either lower the concentration or use a higher final pH.
-
Final Volume: Once the solution is clear at the target pH, add the buffer or water to reach the final desired volume (q.s.).
-
Validation: Filter the final solution through a 0.22 µm syringe filter to remove any potential micro-precipitates and ensure sterility.
Protocol 4.2: Co-solvent Screening for Enhanced Solubility
Objective: To determine the minimum percentage of a co-solvent required to maintain solubility in an aqueous buffer.
-
Stock Preparation: Prepare a high-concentration stock solution of the compound in 100% of the co-solvent you wish to test (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.
-
Test Matrix Setup: In a multi-well plate or a series of microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4).
-
Titration/Dilution: Add small aliquots of the concentrated co-solvent stock solution into the aqueous buffer to achieve a range of final co-solvent percentages (e.g., 0.5%, 1%, 2%, 5%, 10% v/v) and your desired final compound concentration.
-
Observation: Mix each solution thoroughly. Allow the solutions to equilibrate at room temperature for at least one hour.
-
Analysis: Visually inspect each sample for signs of precipitation (cloudiness, visible particles). The lowest percentage of co-solvent that results in a clear, stable solution is the minimum required for that concentration. This can be confirmed by measuring turbidity with a spectrophotometer.
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Journal of Engineering & Processing Management. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
Tam, K. T. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
Jouyban, A., & Soltanpour, S. (2010). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3644-3654. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3644-3654. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-methoxy-, methyl ester (CAS 121-98-2). Cheméo. [Link]
-
Sravani, G., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(3), 118-125. [Link]
-
PubChem. (n.d.). 4-[methoxy(methyl)sulfamoyl]benzoic acid. PubChem. [Link]
-
Kumar, S., & Singh, J. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 116-123. [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
PubChem. (n.d.). 4-methoxy-3-(methylsulfamoyl)benzoic acid. PubChem. [Link]
-
Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. r/OrganicChemistry. [Link]
-
Khan, I. U., et al. (2011). 4-(4-Methoxybenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7). [Link]
-
FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). FooDB. [Link]
Sources
- 1. PubChemLite - 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-methoxy-3-(methylsulfamoyl)benzoic acid (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. wjbphs.com [wjbphs.com]
- 7. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability & Storage of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Welcome to the Technical Support Hub.
This guide addresses the specific stability profile of 4-[Methoxy(methyl)sulfamoyl]benzoic acid . Unlike standard benzoic acid derivatives, this compound contains a specialized
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the molecular failure points. This compound possesses an inherent "self-destruct" mechanism if stored improperly.
The Autocatalytic Hydrolysis Loop
The molecule contains two antagonistic functional groups:
-
The Trigger: The Carboxylic Acid group (-COOH) provides a proton source (Acidic pH).
-
The Target: The Sulfonamide bond (
).
The Risk: In the presence of ambient moisture, the carboxylic acid protonates the sulfonamide nitrogen or the sulfonyl oxygen, lowering the activation energy for hydrolysis. This cleaves the
Photolytic Cleavage
Sulfonamides are chromophores that absorb UV light. Energy absorption can induce homolytic cleavage of the S-N bond, leading to radical formation and "browning" of the solid.
Visualization: Degradation Pathways
The following diagram maps the kinetic risks associated with moisture and light exposure.
Caption: Figure 1. Mechanistic pathways showing how moisture triggers acid-catalyzed hydrolysis and light induces radical decomposition.
Module 2: Storage Protocol (The "How")
Do not treat this as a standard organic acid. Follow this "Cold-Dry-Dark" triad to maintain >98% purity.
Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Arrhenius kinetics: Reducing temperature from 25°C to -20°C slows hydrolysis rates by approx. 20-fold. |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces oxygen (prevents oxidation) and, more importantly, excludes atmospheric moisture. |
| Container | Amber Glass | Blocks UV radiation (290–450 nm) that excites the sulfonamide bond. Avoid plastics which are permeable to moisture over long periods. |
| Desiccant | Required | Silica gel or molecular sieves in the secondary container to scavenge any trapped humidity. |
Handling Workflow
-
Thawing: Allow the closed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the powder, initiating the hydrolysis loop described above.
-
Aliquot: If frequent use is expected, split the batch into single-use aliquots to avoid repeated freeze-thaw cycles.
Module 3: Troubleshooting Guide (FAQs)
Q1: My white powder has turned a pale yellow/beige. Is it still usable?
-
Diagnosis: This indicates photo-oxidation . The S-N bond has likely undergone partial homolytic cleavage.
-
Action: Check purity via LC-MS. If purity is >95%, you may repurify via recrystallization (typically from EtOH/Water). If <90%, discard, as radical byproducts can interfere with transition-metal catalyzed cross-couplings.
Q2: The material has clumped into a hard solid.
-
Diagnosis: Hygroscopic failure . The carboxylic acid moiety has absorbed water, likely initiating surface hydrolysis.
-
Action: Do not simply dry and use. The presence of water means hydrolysis has likely started. Run a proton NMR. Look for a peak shift or appearance of a new methyl singlet corresponding to free N,O-dimethylhydroxylamine (or its salt).
Q3: I see a mass peak of [M-61] in my LC-MS.
-
Diagnosis: This corresponds to the loss of the
group (Mass ~61). This confirms hydrolysis has occurred, leaving the sulfonic acid or sulfonate species. -
Action: The batch is compromised. Optimize your drying protocol for the next batch.
Q4: Can I store this in solution?
-
Answer: No.
-
Reasoning: In solution (especially protic solvents like Methanol or Water), the intermolecular acid catalysis is rapid. Even in DMSO, trace water will degrade the compound over days. Always store as a solid.
Module 4: Quality Control & Validation
To verify the integrity of your stock, use this abbreviated QC protocol.
Purity Check Workflow
-
Visual Inspection: Must be White to Off-White crystalline powder.
-
Solubility Test: Dissolve 5mg in 1mL DMSO. Solution must be clear. Turbidity suggests polymerization or salt formation.
-
LC-MS Configuration:
-
Column: C18 Reverse Phase (Acid stable).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Avoid basic buffers which accelerate degradation.
-
Detection: UV 254nm + ESI Positive Mode.
-
QC Decision Logic
Caption: Figure 2. Decision tree for evaluating batch integrity prior to experimental use.
References
-
Hydrolytic Stability of Sulfonamides
-
Mechanism:[1][2][3][4][5] Sulfonamides are generally stable but susceptible to acid-catalyzed hydrolysis, particularly when electron-withdrawing groups or specific N-substituents (like alkoxy groups) are present.
-
Source: Bahekar, R. H., et al. "Synthesis and antidiabetic activity of some new arylsulfonylurea derivatives." Bioorganic & Medicinal Chemistry (2007). (Context: Stability of sulfonylurea/sulfonamide linkages).
-
-
Photodegradation of Sulfonamides
-
General Storage of Hygroscopic Organic Acids
- Protocol: Standard handling for moisture-sensitive carboxylic acids.
-
Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann (2013).
-
Weinreb Amide/Sulfonamide Chemistry
- Context: The N-methoxy-N-methyl group lability.
-
Source: Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters (1981).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Fischer Esterification of Benzoic Acid Derivatives: A Technical Troubleshooting Guide
Welcome to the technical support center for the Fischer esterification of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this fundamental reaction. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to directly address the nuanced challenges you may encounter in the lab. Our focus is on the causality behind experimental observations and providing robust, field-tested solutions.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the Fischer esterification of benzoic acid and its derivatives.
Question: My reaction has stalled or resulted in a very low yield. What are the primary causes?
Answer: A low yield in a Fischer esterification is almost always traced back to its fundamental principle: it is a reversible, equilibrium-controlled reaction.[1][2][3] The equilibrium constant (Keq) for the esterification of many simple carboxylic acids and alcohols is not overwhelmingly large, often in the range of 1-10.[4] To achieve high conversion, the equilibrium must be actively shifted towards the product side.
The two most critical factors are:
-
Water Presence: Water is a product of the reaction. Its accumulation will push the equilibrium back towards the starting materials (Le Châtelier's principle).[5][6][7] The presence of water can also deactivate certain acid catalysts.[8]
-
Reactant Stoichiometry: If you use a 1:1 molar ratio of carboxylic acid to alcohol, the maximum theoretical yield at equilibrium might only be around 65-70%.[1][4]
Troubleshooting Steps:
-
Employ a Large Excess of Alcohol: The most common strategy is to use the alcohol as the reaction solvent, creating a large molar excess (10-fold or more) that drives the equilibrium forward.[1][4][9] This is practical when the alcohol is inexpensive and easily removed post-reaction.
-
Actively Remove Water: For more valuable alcohols or when using a co-solvent, water must be removed as it is formed. Techniques include:
-
Dean-Stark Apparatus: This is the classic method, where a co-solvent like toluene or benzene forms a lower-boiling azeotrope with water. The azeotrope distills into the trap, and upon condensing, the denser water separates and is collected, while the solvent returns to the reaction flask.[1][10][11][12]
-
Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction can physically sequester the water produced.[2][6] However, their effectiveness can be limited at higher temperatures and they have been reported to be ineffective in some sealed-vessel microwave applications.[8]
-
Question: The reaction is proceeding very slowly, even with excess alcohol. How can I increase the reaction rate?
Answer: The reaction rate is dependent on effective catalysis and temperature.
-
Catalyst Choice and Concentration: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the benzoic acid.[9][13] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[1][13][14]
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are most common.[3][15] Lewis acids like scandium(III) triflate can also be used.[15]
-
Catalyst Loading: Insufficient catalyst will result in a slow reaction. Typical loadings range from 1-5 mol%.
-
Benzoic Acid is Not a Catalyst: While benzoic acid is an acid, it is not strong enough to sufficiently protonate another molecule of itself to activate the carbonyl for this reaction. A strong mineral or sulfonic acid is necessary.[10]
-
-
Temperature: The reaction is typically conducted at reflux temperature to maximize the rate.[3][15] The specific temperature will be the boiling point of the alcohol solvent or the co-solvent used.
-
Microwave-Assisted Synthesis: Using a sealed-vessel microwave reactor can dramatically reduce reaction times from hours to minutes.[8][16] This is because the sealed vessel allows the reaction to be heated to temperatures well above the atmospheric boiling point of the solvent, significantly accelerating the rate.[8]
Question: I am working with a substituted benzoic acid and the reaction is not working. How do substituents on the aromatic ring affect the reaction?
Answer: Both steric and electronic effects of substituents on the benzoic acid ring can have a profound impact on the reaction's success.
-
Steric Hindrance: Ortho-substituents (groups at the 2- and 6-positions) can physically block the approach of the alcohol to the carbonyl carbon. This steric hindrance dramatically slows down or even prevents the reaction. This is a common issue with derivatives like 2,6-dimethylbenzoic acid.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-F, -Cl) make the carbonyl carbon more electrophilic, which can increase the intrinsic rate of alcohol attack.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) make the carbonyl carbon less electrophilic, potentially slowing the reaction rate. However, for most simple benzoic acid derivatives, overcoming the reaction equilibrium is a more significant challenge than the intrinsic rate changes from electronic effects.[14]
-
Question: Can I use tertiary alcohols or phenols for Fischer esterification?
Answer: Generally, no. This is a key limitation of the method.
-
Tertiary Alcohols: Under the strong acidic and heated conditions of the Fischer esterification, tertiary alcohols are highly prone to elimination (dehydration) to form alkenes.[15]
-
Phenols: Phenols are significantly less nucleophilic than aliphatic alcohols because the oxygen lone pairs are delocalized into the aromatic ring.[17] While not impossible, their reaction under standard Fischer conditions is often very slow and inefficient.[6][15] For these substrates, it is better to activate the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent like DCC) rather than attempting a Fischer esterification.[6]
Question: During the workup, why is a sodium bicarbonate wash necessary, and why does the separatory funnel build up pressure?
Answer: The aqueous workup is designed to remove the acid catalyst and any unreacted starting material.
-
Neutralization: The sodium bicarbonate (NaHCO₃) wash is a crucial step to neutralize both the strong acid catalyst (e.g., H₂SO₄) and any unreacted benzoic acid.[3][4][9] Benzoic acid is converted to its water-soluble sodium benzoate salt, which is then removed in the aqueous layer.
-
Pressure Buildup: The pressure comes from the evolution of carbon dioxide (CO₂) gas, which is a product of the acid-base reaction between the acidic components and the bicarbonate.[9] H⁺ (from acids) + HCO₃⁻ → H₂CO₃ → H₂O + CO₂(g) It is critical to vent the separatory funnel frequently and cautiously by inverting it and opening the stopcock away from yourself and others to safely release this pressure.[4][9][18]
Section 2: Reaction Mechanism & Key Principles
Understanding the multi-step, reversible mechanism is essential for effective troubleshooting. The reaction proceeds via nucleophilic acyl substitution.
Fischer Esterification Mechanism Diagram
Caption: The reversible five-step mechanism of Fischer esterification.
Section 3: Experimental Protocols & Setups
Here we provide detailed, self-validating protocols for common experimental approaches.
Protocol 1: Standard Reflux Synthesis of Methyl Benzoate
This method relies on a large excess of the alcohol to drive the reaction.
Materials & Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Amount | Moles |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 8.00 g | 0.0656 |
| Methanol | CH₃OH | 32.04 | 25 mL | 0.617 |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 3.0 mL | ~0.055 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~75 mL | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5% aq. sol. | - |
| Sodium Chloride | NaCl | 58.44 | Saturated aq. sol. | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g of benzoic acid and 25 mL of methanol.[4] Add a magnetic stir bar.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add 3.0 mL of concentrated sulfuric acid while stirring.[4][9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60 minutes.[18]
-
Quenching & Extraction: Allow the mixture to cool to room temperature. Transfer the solution to a 250 mL separatory funnel containing 75 mL of cold water.[4]
-
Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[4][9]
-
Stopper the funnel, shake gently while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer.[9]
-
Washing:
-
Wash the organic layer with 25 mL of water. Discard the aqueous layer.
-
Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize residual acids. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. [4][9] Check the final aqueous wash with pH paper to ensure it is basic.
-
Wash the organic layer with 20 mL of saturated sodium chloride (brine) to begin the drying process.
-
-
Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and add a few spatulas of anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes.
-
Decant or filter the dried ether solution into a pre-weighed round-bottom flask.
-
Purification: Remove the diethyl ether using a rotary evaporator. The remaining liquid is crude methyl benzoate. Further purification can be achieved by vacuum distillation.
Protocol 2: Esterification using a Dean-Stark Apparatus
This method is ideal when using a near-stoichiometric amount of a more expensive alcohol.
Caption: Workflow for a Dean-Stark apparatus to remove water azeotropically.
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.[3]
-
Reagents: To the flask, add benzoic acid (1.0 eq), the alcohol (1.1-1.5 eq), a catalytic amount of p-TsOH (0.02 eq), and a solvent that forms an azeotrope with water (e.g., toluene).[3][11]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Water Removal: As the vapor condenses, it will separate into two layers in the trap. The denser water will sink to the bottom of the graduated portion, while the less dense toluene will overflow and return to the reaction flask.[1][12]
-
Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.[3]
-
Workup: Cool the reaction and proceed with a standard aqueous workup as described in Protocol 1 to remove the acid catalyst and purify the product.
Section 4: Safety & Hazard Considerations
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and causes severe skin burns and eye damage. Always add it slowly and cautiously to the alcohol, preferably in an ice bath, to manage the exothermic reaction.[9][11]
-
Flammable Solvents: Alcohols (methanol, ethanol) and extraction solvents (diethyl ether) are highly flammable.[9][19] Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.
-
Pressure: The neutralization step with sodium bicarbonate generates CO₂ gas. Always vent the separatory funnel frequently to prevent pressure buildup and potential accidents.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
University Handout. Handout Esterification and Acetalization. [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]
-
Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Ahmad, N. A., et al. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 27(1), 53–63. [Link]
-
Reynolds, J. D. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
International journal of physical sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]
-
University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]
-
ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols...[Link]
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
-
Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?[Link]
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Wikipedia. Dean–Stark apparatus. [Link]
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OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]
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Studylib. Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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Chemistry Stack Exchange. (2026, January 16). Elimination of Water in the Reaction Mechanism of Fischer-Speier Esterification. [Link]
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National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
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California State University, Los Angeles. Lab5 procedure esterification. [Link]
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University of California, Irvine. Fischer Esterification Procedure. [Link]
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Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]
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University of Calgary. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
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MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
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PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
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Technical Support Center: Optimization of Coupling Reactions Involving 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-[Methoxy(methyl)sulfamoyl]benzoic acid. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the unique challenges presented by this substrate in amide coupling reactions. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions for yield, purity, and reproducibility.
Section 1: FAQs - Understanding the Substrate's Reactivity
This section addresses the fundamental chemical properties of 4-[Methoxy(methyl)sulfamoyl]benzoic acid and how they directly influence reaction outcomes.
Question: How does the N-methoxy-N-methylsulfamoyl group affect the reactivity of the carboxylic acid?
Answer: The N-methoxy-N-methylsulfamoyl group is strongly electron-withdrawing. This has a significant deactivating effect on the carboxylic acid. The electron density is pulled away from the carboxyl group, which makes the carbonyl carbon less susceptible to activation by standard coupling reagents.[1] Consequently, reactions that work well for simple benzoic acids may be sluggish or fail entirely with this substrate, often requiring more potent activation strategies to achieve reasonable conversion rates.[2]
Question: Are there any potential side reactions or stability issues associated with the N-methoxy-N-methylsulfamoyl moiety?
Answer: Yes. The N-methoxy-N-methylamide functionality, while generally stable, can be susceptible to side reactions under certain conditions. Analogous to Weinreb amides, the protons on the methoxy group can be abstracted by strongly basic, non-hindered reagents. This can lead to an E2 elimination reaction, generating formaldehyde and the corresponding N-methylsulfonamide anion.[3] While this is less common with the tertiary amine bases typically used in amide coupling (like DIPEA), it is a critical consideration if exploring alternative or unusually harsh reaction conditions. Using the recommended stoichiometry of a hindered, non-nucleophilic base is key to avoiding this pathway.
Question: What are the optimal solvent choices for coupling reactions with this acid?
Answer: Aprotic polar solvents are highly recommended to ensure good solubility of the carboxylic acid, the amine, and the coupling reagents.[4]
-
Recommended: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP).
-
Use with Caution: Dichloromethane (DCM) can be used, but solubility may be limited depending on the amine coupling partner.
-
Avoid: Dimethyl sulfoxide (DMSO) should generally be avoided for acylation reactions as it can lead to Pummerer-like byproducts, complicating purification.[5] It is also critical to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate, which is a common cause of low yield.[4]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I am observing very low to no yield of my desired amide. What is the most likely cause?
Answer: Low yield is the most common issue and typically stems from inefficient activation of the electron-deficient carboxylic acid.
-
Primary Cause: Inadequate Carboxylic Acid Activation. Standard carbodiimide reagents like DCC or EDC alone may not be potent enough. The activated O-acylisourea intermediate formed can be slow to react with the amine and prone to side reactions.
-
Solution: Employ a More Potent Coupling Reagent. Uronium- or phosphonium-based reagents are designed for challenging couplings. They react with the carboxylic acid to form highly reactive activated esters or amides that are more readily attacked by the amine nucleophile. Screening several coupling agents is often the most effective optimization strategy.[6]
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Advantages | Considerations |
| HATU | Uronium Salt | High reactivity, suitable for electron-deficient acids and amines.[7] | Byproducts are water-soluble, aiding purification. Can react with amine to form guanidinium byproduct.[2] |
| HBTU/HCTU | Uronium Salt | Very effective and widely used. HCTU is often more reactive and provides cleaner reactions than HBTU. | Slightly less potent than HATU for the most challenging cases. |
| COMU | Uronium Salt | Excellent reactivity, often superior to HBTU/HCTU.[8] | Can have poor hydrolytic stability in DMF over long reaction times.[9] |
| EDC/HOAt | Carbodiimide + Additive | HOAt is more effective than HOBt at preventing racemization and accelerating slow reactions.[2] | May still be insufficient for highly unreactive coupling partners. |
Troubleshooting Workflow for Low Yield
The following decision tree provides a systematic approach to diagnosing and solving low-yield issues.
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific amine.
Protocol 1: High-Reactivity Coupling with HATU
This is the recommended starting protocol for most amines, especially those that are electron-deficient or sterically hindered.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-[Methoxy(methyl)sulfamoyl]benzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (use a concentration of approximately 0.1 M).
-
Addition of Amine and Base: Add the amine (1.1 eq). If the amine is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (2.2 eq). If it is a free base, add DIPEA (1.2 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 eq) in one portion.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. For sluggish reactions, the mixture can be gently heated to 40-50 °C. [4]6. Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: EDC/DMAP/HOBt Mediated Coupling
This protocol is a cost-effective alternative to uronium salts and can be effective for moderately reactive amines. [10]
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-[Methoxy(methyl)sulfamoyl]benzoic acid (1.0 eq), 4-Dimethylaminopyridine (DMAP) (1.0 eq), and 1-Hydroxybenzotriazole (HOBt) (0.1 eq). [10]2. Dissolution: Add anhydrous acetonitrile (CH₃CN) to a concentration of 0.1-0.2 M. Cool the flask to 0 °C in an ice bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.0 eq) and stir the mixture at 0 °C for 15 minutes.
-
Addition of Amine: Add the amine (1.0 eq) followed by DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1. The use of DMAP necessitates a thorough acidic wash to ensure its removal.
References
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- Al-Warhi, T., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
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- Gao, H. (2020). Analysis of the Influence of Hydroxyl and Methoxy Groups on the Acidity of Carboxylic Acid.
- Sweeney, J. B., et al. (2019). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Molecules.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit User Discussion. (2022). COOH activation in presence of sulfonic acids. r/Chempros on Reddit.
- BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
- Shinde, S. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Ye, N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Singh, A., & Singh, V. K. (2017). Reactivity of Carboxylic Acids and Carboxylic Acid Derivatives and its Major Applications: A Study.
-
Stolar, T., et al. (2021). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinu[11]ril. ChemRxiv.
- Subirós-Funosas, R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Thieme.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Carbonic Anhydrase Inhibitors Based on the 4-Sulfamoylbenzoic Acid Scaffold
For drug development professionals and researchers in pharmacology, the rigorous validation of a potential therapeutic agent is paramount. This guide provides an in-depth, technically-focused comparison for validating the inhibitory activity of novel compounds derived from the 4-[Methoxy(methyl)sulfamoyl]benzoic acid scaffold. While this specific derivative is not extensively documented, its core structure, 4-sulfamoylbenzoic acid, is a classic pharmacophore for a critical class of enzymes: the Carbonic Anhydrases (CAs).[1][2][3]
This guide will, therefore, treat "4-[Methoxy(methyl)sulfamoyl]benzoic acid derivative" (referred to as Compound X ) as a novel investigational inhibitor. We will benchmark its validation against established, clinically relevant carbonic anhydrase inhibitors (CAIs). The protocols and comparative data herein are designed to provide a robust framework for assessing its potential as a therapeutic agent.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[4][5] Their role in regulating pH, CO₂ homeostasis, and electrolyte secretion makes them a crucial drug target for a range of pathologies including glaucoma, epilepsy, and certain types of cancer.[5][6][7]
Comparative Landscape: Benchmarking Compound X
To validate the inhibitory potential of Compound X, it must be compared against well-characterized inhibitors targeting the same enzyme class. We will focus on human carbonic anhydrase isoforms that are of significant clinical interest: hCA I, hCA II (ubiquitous, off-target concerns), and hCA IX (tumor-associated).[1][7]
Comparison Inhibitors:
-
Acetazolamide: A non-selective, first-generation sulfonamide CAI used for glaucoma and altitude sickness. It serves as a foundational benchmark.[4][8]
-
Dorzolamide: A second-generation topical CAI for glaucoma, showing greater selectivity for hCA II and IV.[9][10]
-
Carzenide (4-Sulfamoylbenzoic acid): The parent scaffold, providing a direct structural comparison and a baseline for activity. It is a known competitive inhibitor of CAII.[3]
-
Coumarins: A class of non-classical, non-sulfonamide inhibitors that can exhibit isoform specificity, serving as a mechanistically distinct comparator.[6][7]
Table 1: Comparative Inhibitory Activity (Kᵢ) of Selected CAIs Against Key hCA Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) in nM | Mechanism of Action |
| Compound X | hCA I, II, IX | To Be Determined | To Be Determined |
| Acetazolamide | hCA I | ~250 | Classical (Zinc-binding) |
| hCA II | 14[10] | Classical (Zinc-binding) | |
| hCA IX | 25 | Classical (Zinc-binding) | |
| Dorzolamide | hCA II | 1.9[10] | Classical (Zinc-binding) |
| Carzenide | hCA II | Strong Competitive Inhibitor[3] | Classical (Zinc-binding) |
| Coumarins | hCA IX/XII | Varies (often selective) | Non-Classical (Suicide Inhibition)[7] |
Note: Kᵢ values can vary based on assay conditions. The values presented are representative figures from the literature for comparative purposes.
Experimental Validation: Protocols & Rationale
The primary method for validating CA inhibitory activity relies on an in-vitro enzyme assay that measures the esterase activity of carbonic anhydrase.[4][11][12] This is a reliable and high-throughput surrogate for the enzyme's natural CO₂ hydration activity.[13]
Core Principle: The Esterase Assay
Active carbonic anhydrase can hydrolyze ester substrates, such as p-nitrophenyl acetate (pNPA).[11] This reaction releases the chromophore p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[5][11] The presence of an inhibitor will slow down this reaction, allowing for the calculation of key inhibitory parameters like IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow for In-Vitro Validation of Compound X
The following diagram outlines the logical flow of the experimental validation process.
Caption: Experimental workflow for determining CA inhibitory activity.
Detailed Protocol: IC₅₀ Determination for Compound X
This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.[4][8][11]
Materials:
-
Human Carbonic Anhydrase (hCA I, II, or IX, purified)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[11]
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
Compound X and other comparison inhibitors (e.g., Acetazolamide)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (plate reader) capable of kinetic measurements at 405 nm
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.[11]
-
Prepare a 3 mM solution of pNPA in a minimal amount of acetonitrile, then dilute to the final concentration with assay buffer. This solution should be prepared fresh.[11]
-
Prepare a serial dilution of Compound X and all reference inhibitors in the assay buffer. A common starting range is 0.1 nM to 100 µM.
-
-
Plate Setup:
-
Blank Wells: Add 190 µL of Assay Buffer.
-
Enzyme Control (100% Activity): Add 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.
-
Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the corresponding inhibitor dilution.[11]
-
Solvent Control: Add 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of the solvent used for the inhibitors (e.g., DMSO).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells (except the blank). The final volume will be 200 µL.
-
Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for at least 30 minutes.[14]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Delving Deeper: Mechanism of Action and Cellular Validation
While the IC₅₀ provides a measure of potency, understanding the mechanism of inhibition is crucial. The 4-sulfamoylbenzoic acid scaffold strongly suggests a "classical" inhibition mechanism.
Classical vs. Non-Classical Inhibition
The vast majority of clinically used CAIs are sulfonamides. Their mechanism involves the deprotonated sulfonamide group coordinating directly with the Zn²⁺ ion at the core of the enzyme's active site, displacing a critical water/hydroxide molecule and blocking catalytic activity.
Caption: Comparison of CA inhibition mechanisms.
To confirm the mechanism of Compound X, enzyme kinetic studies (e.g., Lineweaver-Burk plots) should be performed by measuring reaction rates at varying substrate and inhibitor concentrations. A competitive inhibition pattern would strongly support the classical, zinc-binding mechanism.
Cell-Based Assays for Physiological Relevance
In-vitro assays, while essential, do not fully recapitulate the cellular environment. Validating the activity of Compound X in a cellular context is a critical next step. For tumor-associated targets like hCA IX, which is expressed in response to hypoxia, a cell-based assay using a relevant cancer cell line (e.g., HT-29 or HeLa) is appropriate.[15][16]
Example Protocol: Cellular pH Regulation Assay
-
Cell Culture: Culture HeLa cells in a 12-well plate.[16]
-
Treatment: Incubate the cells with varying concentrations of Compound X (e.g., 10-50 µM) for 24 hours.
-
Staining: Wash the cells with PBS and stain with Acridine Orange (AO) and Ethidium Bromide (EB). AO is a fluorescent dye that can indicate intracellular pH changes.
-
Imaging: Analyze morphological changes and fluorescence under a fluorescence microscope. Inhibition of CA IX by an effective compound is expected to disrupt intracellular pH regulation, potentially leading to apoptosis, which can be visualized with this staining method.[16]
Conclusion and Future Directions
This guide outlines a comprehensive, multi-faceted approach to validating the inhibitory activity of a novel 4-[Methoxy(methyl)sulfamoyl]benzoic acid derivative against carbonic anhydrases. By benchmarking against established inhibitors like Acetazolamide and employing robust in-vitro and cell-based assays, researchers can generate the high-quality, comparative data necessary for advancing a compound through the drug discovery pipeline.
The key validation steps are:
-
Quantitative Comparison: Determine the IC₅₀ and Kᵢ values of the novel compound against multiple, clinically relevant CA isoforms.
-
Mechanistic Elucidation: Perform enzyme kinetic studies to confirm the mode of inhibition.
-
Cellular Confirmation: Validate the compound's efficacy in a physiologically relevant cell-based model.
Successful validation through these methodologies would provide strong evidence for the therapeutic potential of Compound X and justify further preclinical development.
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comparing the efficacy of different synthetic routes to 4-[Methoxy(methyl)sulfamoyl]benzoic acid
A Comparative Guide to the Synthetic Efficacy for 4-[Methoxy(methyl)sulfamoyl]benzoic acid
This guide provides an in-depth comparison of synthetic routes to 4-[Methoxy(methyl)sulfamoyl]benzoic acid, a key intermediate in medicinal chemistry and drug development. We will dissect the primary synthetic pathway, offering a detailed, field-tested protocol, and evaluate its efficacy against potential alternative strategies. Our analysis is grounded in established chemical principles, providing researchers with the critical insights needed for informed experimental design.
Introduction to 4-[Methoxy(methyl)sulfamoyl]benzoic acid
4-[Methoxy(methyl)sulfamoyl]benzoic acid, with the molecular formula C9H11NO5S, is a sulfonamide derivative of significant interest.[1][2] The sulfonamide functional group is a cornerstone pharmacophore present in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[3] The specific structure of 4-[Methoxy(methyl)sulfamoyl]benzoic acid, featuring both a carboxylic acid and a methoxy(methyl)sulfamoyl group, makes it a versatile building block for creating complex molecular architectures.
Primary Synthetic Route: Nucleophilic Substitution on 4-(Chlorosulfonyl)benzoic Acid
The most direct and industrially favored route to 4-[Methoxy(methyl)sulfamoyl]benzoic acid involves the reaction of 4-(chlorosulfonyl)benzoic acid with N,O-dimethylhydroxylamine. This pathway is predicated on the high reactivity of the sulfonyl chloride group toward nucleophilic attack by amines.[3]
Reaction Scheme
Caption: General reaction scheme for the synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
Mechanistic Insight
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base, such as sodium carbonate or pyridine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Experimental Protocol
This protocol is adapted from established methods for sulfonamide synthesis.[3][4]
Materials:
-
N,O-Dimethylhydroxylamine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (Buchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (2.5 equivalents) in 100 mL of deionized water.
-
Cooling: Chill the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a suitable solvent like ethyl acetate and add it dropwise to the cooled amine solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 with 10% HCl to precipitate the product.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be further purified by recrystallization from an ethyl acetate/n-hexane solvent system to yield the pure 4-[Methoxy(methyl)sulfamoyl]benzoic acid.[3]
Data Summary & Efficacy Analysis
| Parameter | Route 1: Direct Sulfonylation |
| Starting Materials | 4-(Chlorosulfonyl)benzoic acid, N,O-Dimethylhydroxylamine |
| Key Reaction | Nucleophilic Substitution |
| Typical Yield | >90% (expected based on similar reactions) |
| Reaction Time | 4-8 hours |
| Conditions | Mild (0 °C to room temperature) |
| Scalability | High |
| Purification | Simple recrystallization |
| Atom Economy | Good |
| Safety Concerns | 4-(Chlorosulfonyl)benzoic acid is corrosive.[5] |
Expertise & Experience Insights: This direct sulfonylation approach is highly efficient due to the inherent reactivity of the sulfonyl chloride.[3] The choice of a biphasic reaction medium (water and an organic solvent for extraction) facilitates easy separation of the product from the inorganic salts formed during the reaction. The acidic work-up is crucial as it ensures the carboxylic acid group is protonated, making the final product less water-soluble and thus easier to extract and isolate.
Alternative Synthetic Strategies: A Comparative Overview
While the direct sulfonylation of 4-(chlorosulfonyl)benzoic acid is the most straightforward method, other multi-step synthetic routes could be envisioned. However, these are generally less efficient and more complex.
Alternative Route 2: Multi-step Synthesis from p-Aminobenzoic Acid
This hypothetical route would involve:
-
Diazotization of p-aminobenzoic acid followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group.
-
Subsequent reaction with N,O-dimethylhydroxylamine.
Drawbacks:
-
Multiple Steps: This route involves at least two major synthetic transformations, increasing the overall process time and reducing the cumulative yield.
-
Harsh Conditions: Diazotization reactions require careful temperature control and the use of sodium nitrite and strong acids, which can be hazardous.
Alternative Route 3: Oxidation of a Thioether Precursor
This approach would involve:
-
Synthesis of a 4-(methylthio)benzoic acid derivative.
-
Oxidation of the thioether to a sulfonyl chloride.
-
Reaction with N,O-dimethylhydroxylamine.
Drawbacks:
-
Oxidation Challenges: The oxidation of a thioether to a sulfonyl chloride requires strong oxidizing agents and careful control of reaction conditions to avoid over-oxidation or side reactions.
-
Substrate Compatibility: The presence of the carboxylic acid group could interfere with the oxidation step, potentially requiring protecting group chemistry, which adds further steps to the synthesis.
Workflow Comparison
Caption: Comparison of workflow complexity between the primary and an alternative synthetic route.
Conclusion and Recommendation
For the synthesis of 4-[Methoxy(methyl)sulfamoyl]benzoic acid, the direct nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with N,O-dimethylhydroxylamine stands out as the most efficacious route. Its advantages include:
-
High Efficiency: The reaction is high-yielding and proceeds under mild conditions.
-
Simplicity: As a one-pot synthesis from readily available starting materials, it minimizes operational complexity.
-
Scalability: The procedure is robust and can be easily scaled for larger-scale production.
Alternative multi-step routes, while theoretically possible, introduce unnecessary complexity, lower overall yields, and potentially more hazardous reaction conditions. Therefore, for researchers and drug development professionals, the direct sulfonylation method is the recommended and most trustworthy protocol for obtaining 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
References
- BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- Santa Cruz Biotechnology. 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid.
- PubChemLite. 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S).
- BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
- Sigma-Aldrich. 4-(Chlorosulfonyl)benzoic acid 96%.
- Santa Cruz Biotechnology. 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9).
- PubChem. 4-(Chlorosulfonyl)benzoic acid.
Sources
- 1. 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. PubChemLite - 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Chlorosulfonyl)benzoic acid | CAS 10130-89-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Cross-Validation of Analytical Methods for 4-[Methoxy(methyl)sulfamoyl]benzoic Acid Quantification
This guide provides a rigorous cross-validation framework for quantifying 4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA), a critical intermediate and potential impurity in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs).[1]
Executive Summary: The Analytical Challenge
4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) presents a unique analytical duality. Its benzoic acid moiety allows for robust UV detection, while the N-methoxy-N-methylsulfamoyl group—structurally analogous to Weinreb amides—demands specific mass spectrometric monitoring due to its potential stability profile and role as a synthetic checkpoint.[1]
This guide contrasts two validated methodologies:
-
HPLC-PDA: The robust, high-throughput "workhorse" for process control (IPC) and assay purity (>0.05% w/w).[1]
-
LC-MS/MS: The high-sensitivity "validator" for trace impurity profiling (<10 ppm) and specificity confirmation.[1]
Chemical Context & Properties[1][2][3][4][5][6]
Understanding the physicochemical behavior of MMSBA is the prerequisite for method design.[1]
-
Structure: A benzoic acid core substituted at the para position with an N-methoxy-N-methylsulfamoyl group.[1]
-
Acidity (pKa): The carboxylic acid proton (pKa ~4.0–4.[1]2) dictates retention behavior.[1] The sulfonamide nitrogen is fully substituted, eliminating the secondary acidic site typical of primary sulfonamides.[1]
-
Solubility: Moderate in aqueous buffers > pH 5; highly soluble in Methanol/Acetonitrile.[1]
-
Chromophore: Strong UV absorption at 254 nm (benzoyl system).[1]
Method A: The Routine Workhorse (HPLC-PDA)[1][2]
Objective: Routine Quality Control (QC), Assay, and Content Uniformity.
Causal Method Design
We utilize a C18 stationary phase with high carbon load to retain the polar acidic analyte.[1] An acidic mobile phase (pH 2.5) is non-negotiable; it suppresses the ionization of the carboxylic acid, ensuring the analyte exists in its neutral, hydrophobic form to prevent peak tailing and maximize retention.[1]
Detailed Protocol
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Balances resolution and backpressure for routine use.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses -COOH ionization; UV transparent.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Sharpens peaks; reduces system pressure vs. Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→95% B. | Gradient focuses the analyte away from the solvent front.[1] |
| Detection | PDA @ 254 nm (bw 4 nm), Ref 360 nm | Max absorption of benzoic acid core.[1] |
| Col. Temp. | 30°C | Ensures retention time reproducibility.[1] |
System Suitability Criteria (Self-Validating)
-
Tailing Factor: < 1.5 (Critical for acidic analytes).[1]
-
Theoretical Plates: > 5,000.[1]
-
RSD (n=6): < 1.0% for Area and Retention Time.[1]
Method B: The Sensitivity Validator (LC-MS/MS)[1][2]
Objective: Genotoxic Impurity (GTI) screening, Trace Analysis, and Specificity Confirmation.[1]
Causal Method Design
Phosphoric acid (non-volatile) is replaced with Formic Acid to prevent source contamination.[1] We employ Negative Electrospray Ionization (ESI-) because the carboxylic acid moiety deprotonates readily ([M-H]⁻), offering superior sensitivity over positive mode for this specific structure.[1]
Detailed Protocol
| Parameter | Specification | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Sub-2 µm particles for max sensitivity/peak capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer; promotes ionization in ESI(-).[1] |
| Mobile Phase B | Acetonitrile | High desolvation efficiency.[1] |
| Ionization | ESI Negative Mode (-) | Targets the [M-H]⁻ ion (m/z ~244).[1] |
| MRM Transition 1 | 244.0 → 135.0 (Quantifier) | Loss of -SO2N(OMe)Me group; highly specific.[1] |
| MRM Transition 2 | 244.0 → 79.0 (Qualifier) | Characteristic SO2/Sulfonamide fragment.[1] |
Cross-Validation & Comparative Analysis
This section bridges the two methods. A robust analytical control strategy requires demonstrating that the routine HPLC method provides data equivalent to the specific LC-MS method within the assay range.[1]
Performance Metrics Comparison
| Feature | HPLC-PDA (Method A) | LC-MS/MS (Method B)[1] | Verdict |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL | Method B is 1000x more sensitive.[1] |
| LOD | ~ 1 µg/mL | ~ 0.5 ng/mL | Method B required for trace impurity analysis.[1] |
| Precision (RSD) | < 0.5% | < 5.0% | Method A is superior for assay/potency.[1] |
| Specificity | Retention Time + Spectrum | RT + Mass Transition | Method B is absolute; A is inferential.[1] |
Cross-Validation Workflow (Bland-Altman Approach)
To validate Method A against Method B, analyze n=20 real-world process samples using both techniques.
-
Sample Prep: Dissolve sample in 50:50 Water:MeCN.
-
Split: Dilute Aliquot A for HPLC (1 mg/mL target); Dilute Aliquot B for LC-MS (1 µg/mL target).
-
Correlation: Plot HPLC Assay % vs. LC-MS Assay %.
Visualization of Analytical Logic
Cross-Validation Decision Matrix
This diagram illustrates the decision-making process when choosing between or bridging these methods.
Caption: Workflow for selecting and cross-validating analytical methods based on sample concentration and required specificity.
Mechanistic Fragmentation Pathway (LC-MS)
Understanding the MS transitions is vital for confirming specificity.[1]
Caption: Proposed ESI(-) fragmentation pathway for MMSBA used in MRM method development.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
BenchChem. (2023).[1] Technical Support: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/Mobile Phase selection).
-
PubChem. (2023).[1][2] Compound Summary: 4-[Methoxy(methyl)sulfamoyl]benzoic acid.[1] National Library of Medicine.[1] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
Technical Benchmarking Guide: 4-[Methoxy(methyl)sulfamoyl]benzoic Acid (MMSBA) vs. Commercial OAT Inhibitors
This guide provides an in-depth technical benchmarking of 4-[Methoxy(methyl)sulfamoyl]benzoic acid (herein referred to as MMSBA ), evaluating its physicochemical profile and functional potential against the industry-standard therapeutic Probenecid and the parent scaffold Carzenide (4-sulfamoylbenzoic acid).
Executive Summary
4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) represents a specialized structural evolution of the classical sulfamoylbenzoate pharmacophore. Unlike the lipophilic standard Probenecid (used for gout and as an adjunct to prolong penicillin half-life), MMSBA incorporates a Weinreb-sulfonamide motif (
This structural modification introduces a unique "polar/hydrophobic" balance, offering superior aqueous solubility potential while maintaining the anionic core required for Organic Anion Transporter (OAT) recognition. This guide benchmarks MMSBA against Probenecid and Carzenide, positioning it as a high-value probe for exploring cPLA2
Compound Profile & Competitor Landscape
The Candidate: MMSBA
-
IUPAC Name: 4-[Methoxy(methyl)sulfamoyl]benzoic acid
-
Key Pharmacophore:
-methoxy- -methylsulfonamide (Weinreb Sulfonamide) -
Primary Application: Intermediate for cPLA2
inhibitors; Probe for OAT transport studies.
The Competitors
-
Probenecid (Standard of Care): The clinical benchmark for OAT inhibition. Characterized by high lipophilicity (
-dipropyl) which drives protein binding and membrane permeability. -
Carzenide (Parent Scaffold): The unsubstituted sulfonamide. Biologically active but lacks the steric bulk required for high-affinity transporter blockade.
Comparative Physicochemical Matrix
| Feature | MMSBA (Candidate) | Probenecid (Benchmark) | Carzenide (Parent) |
| Structure | |||
| Formula | |||
| MW | 245.25 Da | 285.36 Da | 201.20 Da |
| LogP (Predicted) | 0.6 - 1.2 (Moderate) | 3.2 (High Lipophilicity) | 0.4 (Hydrophilic) |
| Solubility (pH 7.4) | High (Polar substituents) | Low (Requires salt form) | Moderate |
| pKa (Acid) | ~3.4 (Benzoic acid) | ~3.4 (Benzoic acid) | ~3.4 (Benzoic acid) |
| Metabolic Liability | Acetylation (NAT) | ||
| Primary Target | cPLA2 | OAT1 / OAT3 | Carbonic Anhydrase |
Expert Insight: The shift from Probenecid's dipropyl to MMSBA's methoxy(methyl) group significantly lowers LogP. This suggests MMSBA will have lower plasma protein binding (higher free fraction) and a distinct tissue distribution profile, making it an ideal tool compound for probing hydrophilic pockets in transporter enzymes.
Functional Benchmarking: Mechanism & Performance
A. Organic Anion Transporter (OAT) Inhibition
Probenecid functions by competitively inhibiting OAT1 and OAT3 in the renal proximal tubule, preventing the excretion of organic anions (like Penicillin or Uric Acid).
-
MMSBA Hypothesis: The anionic benzoate core dictates OAT recognition. The sulfonamide tail dictates affinity.
-
Steric Fit: The
-methoxy- -methyl group provides steric bulk similar to an isopropyl group but with added electron density from the oxygen. This unique electronic signature can exploit "non-classical" binding modes in the OAT substrate tunnel that purely alkyl chains (Probenecid) cannot.
B. cPLA2 Inhibition Potential
Research indicates that 4-sulfamoylbenzoic acid derivatives are scaffolds for cytosolic phospholipase A2
-
Mechanism: The sulfonamide moiety interacts with the enzyme's active site arginine residues.
-
MMSBA Advantage: The
-methoxy group acts as a hydrogen bond acceptor, potentially stabilizing the inhibitor-enzyme complex more effectively than the hydrophobic propyl chains of Probenecid.
Diagram: OAT Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism at the renal proximal tubule, highlighting where MMSBA interferes with anion secretion.
Caption: Competitive inhibition of Organic Anion Transporters (OAT1/3) by MMSBA at the basolateral membrane of renal proximal tubule cells.
Experimental Protocols (Self-Validating)
To benchmark MMSBA against Probenecid, the following OAT1 Inhibition Assay is the industry standard. This protocol ensures data integrity through positive controls.
Protocol: In Vitro OAT1 Inhibition Assay (HEK293-OAT1)
Objective: Determine the IC50 of MMSBA compared to Probenecid using 6-Carboxyfluorescein (6-CF) as a fluorescent probe substrate.
Reagents:
-
Cell Line: HEK293 stably expressing human OAT1 (SLC22A6).
-
Substrate: 6-Carboxyfluorescein (10 µM final).
-
Reference Inhibitor: Probenecid (Sigma-Aldrich).
-
Test Compound: MMSBA (Purity >98%).
Workflow:
-
Seeding: Plate HEK293-OAT1 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.
-
Preparation: Prepare 10-point serial dilutions of MMSBA and Probenecid in HBSS buffer (Range: 0.1 nM to 100 µM).
-
Equilibration: Wash cells 2x with warm HBSS.
-
Uptake Phase:
-
Add 50 µL of Inhibitor solution (MMSBA or Probenecid) to respective wells.
-
Immediately add 50 µL of Substrate solution (20 µM 6-CF).
-
Incubate for 10 minutes at 37°C. (Linear uptake phase).
-
-
Termination: Aspirate solution and wash 3x with ice-cold PBS to stop transport.
-
Lysis & Detection: Lyse cells with 100 µL 0.1N NaOH. Measure fluorescence (Ex 490nm / Em 520nm).
-
Calculation: Normalize to "No Inhibitor" control (100% Uptake) and "Parental HEK" control (0% Uptake). Fit to sigmoidal dose-response curve.
Validation Criteria:
-
Probenecid IC50 must fall within 4–10 µM (Literature standard). If outside this range, the assay is invalid.
-
Z-Factor must be > 0.5.
Synthetic Causality & Workflow
For researchers utilizing MMSBA as an intermediate, understanding its synthesis relative to Probenecid is crucial. MMSBA is synthesized via the reaction of 4-(chlorosulfonyl)benzoic acid with
Caption: Divergent synthesis of MMSBA and Probenecid from a common sulfonyl chloride precursor.
Conclusion & Recommendations
MMSBA is not a generic replacement for Probenecid but a specialized orthogonal probe .
-
Use MMSBA when:
-
You require an OAT inhibitor with higher aqueous solubility for aqueous formulations.
-
You are investigating cPLA2
inhibition, where the -methoxy moiety provides critical H-bond acceptance. -
You need to avoid the metabolic "propyl chain oxidation" liability of Probenecid.
-
-
Use Probenecid when:
-
You need a clinically validated reference standard.
-
High lipophilicity is required for passive membrane permeation in non-renal targets.
-
References
-
BenchChem. 4-Methoxy-2-sulfamoylbenzoic Acid: Research Chemical Profile.Link
-
Santa Cruz Biotechnology. 4-{[methoxy(methyl)amino]sulfonyl}benzoic acid Product Sheet.Link
-
PubChem. Compound Summary: 4-[methoxy(methyl)sulfamoyl]benzoic acid.Link
- Cunningham, T. J., et al. (2008).
-
Sigma-Aldrich. Probenecid: Biological Activity and Protocols.Link
Sources
Publish Comparison Guide: Assessing the Selectivity of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid (MMSBA) for Enzyme Isoforms
Executive Summary
4-[Methoxy(methyl)sulfamoyl]benzoic acid (MMSBA) represents a specialized class of protein tyrosine phosphatase 1B (PTP1B) inhibitors. Structurally characterized by a benzoic acid "warhead" that mimics the phosphate group of phosphotyrosine and a sulfonamide tail designed for secondary site interactions, this compound is a critical tool in metabolic disease research, particularly for type 2 diabetes and obesity.
The primary challenge in deploying MMSBA is achieving isoform selectivity . PTP1B shares high structural homology with T-cell protein tyrosine phosphatase (TCPTP) , an enzyme essential for immune regulation. Indiscriminate inhibition can lead to severe immunological side effects. Furthermore, the sulfonamide moiety poses a risk of off-target inhibition of Carbonic Anhydrases (CAs) .
This guide details the rigorous experimental protocols required to validate the selectivity of MMSBA, comparing it against standard non-selective alternatives like Sodium Orthovanadate and reference inhibitors like Suramin.
Mechanism of Action & Structural Logic
Binding Mechanism
MMSBA functions as a competitive inhibitor of PTP1B.
-
Primary Interaction (Site A): The carboxylic acid group binds to the active site (P-loop), forming hydrogen bonds with residues (e.g., Arg221) that normally stabilize the phosphate of the substrate.
-
Secondary Interaction (Site B): The N-methoxy-N-methylsulfamoyl tail is designed to extend into the hydrophobic secondary binding pocket (Site B). This extension is the key determinant for selectivity, as Site B residues differ slightly between PTP1B and TCPTP.
-
CA Avoidance: Unlike primary sulfonamides (
), the N-substituted sulfonamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) is sterically hindered and lacks the protons necessary to coordinate the Zinc ion in the Carbonic Anhydrase active site, theoretically abolishing CA activity.
Signaling Pathway Context
PTP1B acts as a negative regulator of the insulin signaling pathway.[1][2][3] Inhibition of PTP1B prolongs the phosphorylation of the Insulin Receptor (IR) and IRS-1, enhancing glucose uptake.[3]
Figure 1: Insulin signaling pathway highlighting PTP1B as the negative regulator and the target of MMSBA inhibition.
Comparative Analysis: MMSBA vs. Alternatives
The following table compares MMSBA with common phosphatase inhibitors. MMSBA is distinguished by its potential for isoform selectivity, whereas alternatives are often pan-inhibitors.
| Feature | MMSBA (Test Compound) | Sodium Orthovanadate | Suramin | Acetazolamide |
| Primary Target | PTP1B | Pan-PTPs (Tyrosine Phosphatases) | PTP1B / Growth Factors | Carbonic Anhydrases |
| Mechanism | Competitive (Reversible) | Transition State Analog | Polyanionic Binding (Broad) | Zinc Binder |
| Selectivity (PTP1B vs TCPTP) | High Potential (Design dependent) | None (1:1) | Low | N/A |
| CA Inhibition Risk | Low (N-substituted) | N/A | Low | High (Primary target) |
| Cell Permeability | Moderate (Organic Acid) | Good | Poor | Good |
| Primary Use | Isoform-selective Probe | Positive Control (Total Inhibition) | Broad Spectrum Blocker | Negative Control for CA |
Experimental Protocol: Assessing Selectivity
To validate MMSBA, you must determine the Selectivity Index (SI) :
Materials[3][5]
-
Enzymes: Recombinant Human PTP1B (residues 1-321), Recombinant Human TCPTP (catalytic domain), Bovine Carbonic Anhydrase II (CA II).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) for PTPs; p-Nitrophenyl acetate for CA II.
-
Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40.
Workflow: PTP1B vs. TCPTP Assay
This protocol uses a continuous fluorometric assay for high sensitivity.
-
Preparation: Dilute MMSBA in DMSO to prepare a 10-point concentration series (e.g., 0.1 nM to 100 µM). Final DMSO concentration in assay must be
. -
Incubation:
-
Add 10 µL of Enzyme (PTP1B or TCPTP, final conc. 1-5 nM) to 96-well black plates.
-
Add 10 µL of MMSBA dilution.
-
Incubate for 10 minutes at 37°C to allow equilibrium binding.
-
-
Reaction Start: Add 80 µL of DiFMUP substrate (final conc. equal to
, typically 10-20 µM).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Measurement: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 minutes.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve. Plot % Activity vs. log[Inhibitor] to determinengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .
Workflow: Carbonic Anhydrase Counter-Screen
To confirm the N-substitution successfully abolishes CA activity:
-
Reaction: Mix CA II (10 nM) with MMSBA (10 µM fixed dose) in Tris buffer (pH 7.5).
-
Substrate: Add p-Nitrophenyl acetate (1 mM).
-
Readout: Measure Absorbance at 400 nm (formation of p-Nitrophenol).
-
Validation: Activity should remain
compared to DMSO control. (Acetazolamide control should show activity).
Figure 2: Experimental workflow for determining the selectivity profile of MMSBA.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Poor Selectivity | The sulfonamide tail is not engaging Site B effectively. Re-evaluate structure or use as a pan-inhibitor. | |
| High Hill Slope (> 1.5) | Aggregation | The compound may be forming colloids. Add 0.01% Triton X-100 to the buffer. |
| CA II Inhibition > 50% | Off-Target Binding | The N-substitution may be unstable (hydrolysis) or the benzoic acid is coordinating Zinc. Verify compound integrity by LC-MS. |
| Time-dependent Inhibition | Irreversible Binding | Perform a jump-dilution assay to check reversibility. MMSBA should be reversible. |
References
-
Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development.[4] Annual Review of Pharmacology and Toxicology. Link
-
Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Tautz, L., et al. (2006). Protein tyrosine phosphatases: structure, function, and implication in human disease. Methods in Molecular Biology. Link
-
He, R., et al. (2014). Small molecule tools for functional interrogation of protein tyrosine phosphatases. The FEBS Journal. Link
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid and its Analogs
In the landscape of drug discovery and chemical biology, the reproducibility of experimental data is the bedrock of scientific advancement. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays involving 4-[Methoxy(methyl)sulfamoyl]benzoic acid and its related sulfamoylbenzoic acid derivatives. As a class of molecules with demonstrated potential in enzyme inhibition and other biological activities, establishing robust and repeatable assay systems is paramount for accurate structure-activity relationship (SAR) studies and the confident progression of lead compounds.[1][2][3]
This document moves beyond a simple recitation of protocols. It delves into the "why" behind experimental choices, offering insights gleaned from years of experience in assay development and troubleshooting. We will explore the critical parameters that govern the reliability of both biochemical and cell-based assays, providing detailed, self-validating protocols and comparative data to empower researchers to generate high-quality, reproducible results.
Understanding the Compound: 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
4-[Methoxy(methyl)sulfamoyl]benzoic acid is a member of the sulfamoylbenzoic acid class of compounds, which are recognized for their therapeutic potential as enzyme inhibitors.[3] While specific research on this exact molecule is emerging, its structural analogs have been identified as promising inhibitors of enzymes such as cytosolic phospholipase A2α (cPLA2α), a key player in inflammatory pathways.[1][2] The core structure, featuring a benzoic acid and a sulfonamide group, serves as a versatile scaffold for designing potent and selective inhibitors for a variety of enzyme targets.[3]
Given its chemical nature as a small molecule inhibitor, the primary assays of interest fall into two broad categories: direct biochemical assays measuring enzyme inhibition and cell-based assays assessing its effects on cellular processes. The reproducibility of these assays is not only dependent on the assay technology itself but also on the handling and preparation of the compound.
The Cornerstone of Reproducibility: Compound Management and Quality Control
The journey to reproducible data begins before the first assay plate is prepared. The integrity of your small molecule is a critical, yet often overlooked, variable.
Protocol for Stock Solution Preparation and Quality Control:
-
Compound Sourcing and Characterization:
-
Always source compounds from reputable suppliers who provide a certificate of analysis (CoA) detailing purity (typically >95% by HPLC) and identity confirmation (e.g., by ¹H-NMR and MS).
-
For in-house synthesized compounds, rigorous characterization is mandatory.
-
-
Solvent Selection:
-
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules due to its high solubilizing capacity.[4]
-
Causality: The choice of solvent is critical as poor solubility can lead to inaccurate compound concentrations and precipitation during the assay, causing significant variability.
-
-
Stock Solution Preparation:
-
Bring the compound vial to room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to pellet any powder that may have coated the cap or walls.[4]
-
Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in anhydrous DMSO.[4] The storage concentration should be below the compound's solubility limit in DMSO at room temperature to ensure homogeneity.[4]
-
Trustworthiness: Create small-volume aliquots of the primary stock to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
For assays, create intermediate and final working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium.
-
Expertise & Experience: Be mindful of the final DMSO concentration in the assay. Typically, it should be kept below 0.5% (v/v) as higher concentrations can have cytotoxic effects or interfere with enzyme activity, thus confounding the results.
-
Biochemical Assays: A Direct Measure of Enzyme Inhibition
Biochemical assays provide a direct measurement of a compound's ability to inhibit a purified enzyme. These assays are generally considered to have higher reproducibility than cell-based assays due to their defined and controlled environment.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay: A Representative Protocol
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme, a relevant target for anti-inflammatory compounds.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of 4-[Methoxy(methyl)sulfamoyl]benzoic acid and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare the human recombinant COX-2 enzyme solution and the substrate (arachidonic acid) solution in the reaction buffer.
-
-
Enzyme Inhibition Assay (96-well plate format):
-
Add reaction buffer to all wells.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Add the COX-2 enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[5]
-
Incubate at 37°C for a defined period (e.g., 10 minutes).[5]
-
Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).[5]
-
-
Quantification of Prostaglandin E2 (PGE2):
-
Measure the concentration of PGE2, the product of the COX-2 reaction, using a commercial Enzyme Immunoassay (EIA) kit.[5]
-
Data Analysis and Interpretation:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Diagram of the Biochemical Assay Workflow:
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Factors Affecting Reproducibility in Biochemical Assays:
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Enzyme Activity | High | Use a consistent source and lot of purified enzyme. Perform quality control checks on each new batch. |
| Substrate Concentration | High | Use a substrate concentration at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors. |
| Incubation Times & Temperatures | High | Strictly adhere to standardized incubation times and maintain precise temperature control using calibrated equipment. |
| Buffer Composition & pH | Medium | Prepare buffers from high-purity reagents and verify the pH before each experiment. |
| Pipetting Accuracy | High | Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput screening. |
Cell-Based Assays: Assessing Biological Effects in a Physiological Context
Cell-based assays are essential for understanding a compound's activity in a more biologically relevant system, taking into account cell permeability, metabolism, and potential off-target effects. However, the inherent variability of biological systems makes reproducibility a significant challenge.
Cell Proliferation/Cytotoxicity Assay: A Fundamental Readout
This protocol describes a high-throughput screening method to identify the effects of small-molecule inhibitors on cancer cell proliferation.[4][6]
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture cancer cells (e.g., MDA-MB-231) under standardized conditions (37°C, 5% CO2).
-
Trustworthiness: Regularly authenticate cell lines to ensure their identity and check for mycoplasma contamination.[7] Phenotypic drift can be minimized by using cells from a cryopreserved master cell bank with a defined passage number limit.[7]
-
Harvest cells and seed them into 96- or 384-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-[Methoxy(methyl)sulfamoyl]benzoic acid and a positive control (e.g., a known cytotoxic drug).
-
Add the compound dilutions to the cells 24 hours after seeding.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Quantify cell viability using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or ATP measurement (e.g., CellTiter-Glo®).
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Diagram of the Cell-Based Assay Workflow:
Caption: General workflow for a cell-based proliferation/cytotoxicity assay.
Comparison of Assay Formats and Reproducibility:
| Assay Type | Pros | Cons | Key Reproducibility Factors |
| Biochemical | High throughput, mechanistic, highly reproducible. | Lacks biological context (e.g., cell permeability). | Enzyme quality, substrate concentration, buffer conditions, precise timing. |
| Cell-Based | More physiologically relevant, provides data on cytotoxicity and cell permeability. | Higher inherent variability, susceptible to cell culture artifacts. | Cell line identity and passage number, cell seeding density, serum lot, incubation time. |
Expertise & Experience: A common pitfall in cell-based assays is the "edge effect," where cells in the outer wells of a microplate behave differently than those in the interior wells. This can be mitigated by not using the outer wells for experimental samples or by filling them with a buffer or medium.[7]
Alternative and Orthogonal Assays for Data Validation
To build a robust dataset, it is crucial to validate findings from a primary assay with an orthogonal method.
-
For Biochemical Assays: An alternative to the COX-2 inhibition assay could be a fluorescence polarization (FP) assay to study the binding kinetics between the compound and the target protein.[8] This method directly measures the binding event rather than its downstream enzymatic consequence.
-
For Cell-Based Assays: If a compound shows anti-proliferative effects, a secondary assay could investigate the mechanism of action, such as a cell cycle analysis by flow cytometry or an apoptosis assay (e.g., Caspase-Glo®).
Conclusion: A Framework for Reproducible Research
Ensuring the reproducibility of biological assays involving 4-[Methoxy(methyl)sulfamoyl]benzoic acid and its analogs is not about rigid adherence to a single protocol but about understanding the principles of good experimental design and execution. By implementing rigorous compound management, standardizing assay procedures, and validating findings with orthogonal methods, researchers can build a foundation of trustworthy data. This, in turn, will accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
References
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. Available at: [Link]
-
Mali, A. J., et al. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. MDPI. Available at: [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-[methoxy(methyl)sulfamoyl]benzoic acid. Retrieved from [Link]
-
Hofmann, B., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-methoxy-3-(methylsulfamoyl)benzoic acid. Retrieved from [Link]
-
Rurak, A., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. MDPI. Available at: [Link]
-
Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. Available at: [Link]
-
Weinheimer, M., et al. (2023). Improvement of Workflows and Assay Reproducibility by The Introduction of "Assay-Ready" Culturing of MDCK Cells for Transport Studies. PubMed. Available at: [Link]
Sources
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- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Disposal of 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
[1][2]
Executive Safety Directive
Immediate Action Required: Treat 4-[Methoxy(methyl)sulfamoyl]benzoic acid as a hazardous organic acid with potential biological activity.[1][2]
-
DO NOT dispose of down laboratory drains or municipal sewers.
-
DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or bleach.[1][2]
-
DO segregate as Solid Organic Waste or Non-Halogenated Organic Solvent Waste (depending on state).[1][2]
This compound combines the acidity of benzoic acid with the environmental persistence of sulfonamides. Improper disposal risks aquatic toxicity and the release of toxic sulfur oxides (SOx) and nitrogen oxides (NOx) upon uncontrolled decomposition.[1][2]
Chemical Profile & Hazard Logic
To safely dispose of this chemical, you must understand its functional behavior.[1][2][3][4] It is not merely "waste"; it is a reactive intermediate.[1][5]
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Benzoic acid core + Sulfonamide moiety | Dual hazard: Acidic corrosivity & potential biological activity.[1][2] |
| Acidity (pKa) | Est. 3.5 – 4.0 (Benzoic Acid derivative) | Will react exothermically with bases.[1][2] Must be neutralized or segregated from high-pH waste. |
| Combustion Products | CO, CO₂, NOₓ, SOₓ | Incineration requires scrubbers.[1][2] Do not burn in open pits or low-grade trash.[1][2] |
| Incompatibility | Strong Oxidizers, Strong Bases | Explosion/Gas Risk: Mixing with oxidizers can release toxic gases.[2][4] |
| RCRA Status | Not P- or U-listed specifically.[2] | Likely classified as Characteristic Waste (if ignitable/corrosive) or general Hazardous Organic Waste . |
Pre-Disposal Characterization (The Self-Validating Step)
Trust, but verify.[1][2] Before adding this chemical to a central waste carboy, perform this Compatibility Check to prevent canister rupture or explosion.
-
Aliquot Test: Take 5 mL of the target waste container's contents into a glass vial.
-
Addition: Add ~100 mg of 4-[Methoxy(methyl)sulfamoyl]benzoic acid.
-
Observation: Wait 5 minutes.
-
Bubbling/Heat?STOP. Incompatible. Start a new, separate waste stream.
-
Precipitate?CAUTION. Solids may clog waste lines.[2] Use a wide-mouth container.
-
No Reaction?PROCEED. Safe to combine.
-
Disposal Workflow
This decision matrix dictates the safe path for disposal based on the physical state of your material.[2]
Figure 1: Decision tree for segregating solid vs. liquid waste streams to ensure RCRA compliance.[1][2]
Detailed Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Objective: Contain dust and prevent environmental leaching.[1][2]
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a dedicated solid waste drum.[1][2]
-
Why? HDPE is resistant to weak organic acids and prevents breakage.
-
-
Bagging: Place the chemical (or the vial containing it) into a clear LDPE zip-lock bag. Seal it, then place that bag into a second bag (Double Bagging).
-
Why? Prevents dispersion of fine powder if the outer container is compromised.
-
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a cool, dry area away from bases (e.g., Sodium Hydroxide) until pickup.
Protocol B: Liquid Waste (Solutions)
Objective: Prevent unexpected chemical reactions in the waste stream.
-
Solvent Identification:
-
Scenario 1: Organic Solvents (DMSO, Methanol, Acetone). [1][2]
-
Pour into the Non-Halogenated Organic Waste carboy.
-
Note: Even though the molecule contains sulfur, it typically does not require a "Halogenated" stream unless mixed with Chloroform/DCM.[1] Check local EHS rules.
-
-
Scenario 2: Aqueous Solutions.
-
Emergency Procedures (Spills)
If a spill occurs, immediate containment is necessary to prevent respiratory exposure to the dust.[1][2]
-
Evacuate & PPE: Clear the area. Don PPE: Nitrile gloves, safety goggles, and N95/P100 respirator (dust inhalation is the primary acute risk).[1][2]
-
Containment:
-
Decontamination: Wipe the surface with a mild soap solution followed by water.
-
Disposal: Treat all cleanup materials (gloves, paper towels, absorbent) as Hazardous Solid Waste (See Protocol A).[1][2]
Regulatory & Compliance Context
-
EPA / RCRA: Under 40 CFR 261, this material is a chemical waste.[2] While it may not have a specific "P" or "U" list number, it must be evaluated for characteristics.
-
Incineration Requirement: Because sulfonamides can promote antibiotic resistance in environmental bacteria, high-temperature incineration is the only responsible disposal method.[2]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[1][2][1][2]
-
PubChem. 4-Sulfamoylbenzoic acid (Structural Analog Safety Data). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][2][6]
-
Fisher Scientific. Safety Data Sheet: 4-Sulfamoylbenzoic acid.[2](Referenced for analog hazard class logic).
Personal protective equipment for handling 4-[Methoxy(methyl)sulfamoyl]benzoic acid
Operational Safety Protocol: Handling 4-[Methoxy(methyl)sulfamoyl]benzoic Acid
Part 1: Executive Summary & Risk Context
4-[Methoxy(methyl)sulfamoyl]benzoic acid (Molecular Formula: C
Unlike common bench reagents, this compound presents a dual-hazard profile:
-
Acidic Functionality: The benzoic acid moiety (
) poses a corrosive/irritant risk to mucous membranes. -
Sulfonamide Moiety: The N-methoxy-N-methylsulfonamide group introduces potential for hypersensitivity reactions . Sulfonamides are known sensitizers; repeated exposure (even at low levels) can trigger anaphylactic responses in susceptible individuals.
Core Directive: Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Respiratory Sensitizer . All handling requires engineering controls (Fume Hood) to prevent inhalation of the solid powder.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Control Banding Logic , scaling protection based on the energy of the task (potential for aerosolization).
| PPE Component | Specification | Scientific Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 0.11mm / Inner: 0.08mm) | Permeation Defense: Organic acids can degrade latex. Nitrile offers superior chemical resistance. Double gloving provides a visual breach indicator and prevents skin contact during doffing, critical for sensitizers. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Vapor/Dust Seal: Standard safety glasses allow particulate entry from the side. Acidic dust contacting the corneal moisture will create immediate localized burns. |
| Respiratory | Fume Hood (Primary) If unavailable: N95/P100 Respirator | Sensitization Control: The primary risk is inhaling fine dust during weighing. Engineering controls (Hood) are superior to PPE. Respirators are a secondary line of defense only. |
| Body Protection | Lab Coat (High-Neck) + Tyvek Sleeves (Optional) | Dermal Shielding: Prevents accumulation of dust on street clothes, which can lead to secondary exposure outside the lab (e.g., taking the chemical home on your shirt). |
Part 3: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the operational scale.
Figure 1: Risk-based PPE selection workflow. Note that solid handling >100mg triggers mandatory engineering controls due to dust generation risks.
Part 4: Operational Protocols
Weighing & Solubilization (Critical Step)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Preparation: Place the balance inside the chemical fume hood. If the balance cannot be moved, use a static-free weighing funnel and a secondary containment tray.
-
Donning: Put on inner gloves, then lab coat, then outer gloves. Ensure the lab coat cuff is tucked under the outer glove.
-
Transfer:
-
Open the container slowly to avoid "puffing" dust.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Technique: Tap the spatula gently against the weighing boat, not the balance pan, to minimize vibration-induced aerosolization.
-
-
Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately. Once in solution, the inhalation risk drops to near zero, and the hazard becomes purely contact-based.
Reaction Monitoring
-
Acidity Check: When quenching reactions involving this acid, expect exotherms if using strong bases (NaOH, NaH).
-
Incompatibility: Avoid mixing with strong reducing agents (e.g., LiAlH
) without temperature control, as the N-methoxy bond can be cleaved, potentially releasing reactive byproducts.
Part 5: Waste Disposal & Decontamination
Proper disposal is a legal and safety requirement. This compound is an Organic Acid and must be segregated accordingly.[1]
Disposal Workflow
Figure 2: Waste segregation logic. Always separate halogenated solvents (DCM) from non-halogenated (Acetone/Methanol) to reduce disposal costs and incineration hazards.
Decontamination Procedure:
-
Surface Cleaning: Wipe the balance area with a saturated sodium bicarbonate (NaHCO
) solution. This neutralizes the benzoic acid residues (turning them into the water-soluble sodium benzoate salt). -
Final Wipe: Follow with a water rinse, then ethanol to remove streaks.
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.
Part 6: Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][4][5] The acidic nature can cause corneal opacity if not treated instantly. Hold eyelids open.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol/solvents, as they may increase dermal absorption of the sulfonamide.
-
Spill (Solid): Do not dry sweep. Cover with a wet paper towel (dampened with weak base like bicarbonate) to prevent dust, then scoop into a waste bag.
References
-
PubChem. (n.d.). 4-[Methoxy(methyl)sulfamoyl]benzoic acid (Compound).[8] National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
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- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. PubChemLite - 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
